molecular formula C20H23NO B1678636 Quifenadine CAS No. 10447-39-9

Quifenadine

Número de catálogo: B1678636
Número CAS: 10447-39-9
Peso molecular: 293.4 g/mol
Clave InChI: PZMAHNDJABQWGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quifenadine is a diarylmethane.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Russian drug

Propiedades

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAHNDJABQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-38-8 (hydrochloride)
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046187
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-39-9
Record name Quifenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quifenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quifenadine's Mechanism of Action in Histamine-Mediated Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quifenadine, known by its trade name Fenkarol, is a second-generation antihistamine with a unique pharmacological profile that extends beyond simple histamine (B1213489) H1 receptor antagonism.[1][2] Developed in the 1970s, it is primarily available in Russia and other post-Soviet countries for the treatment of various allergic conditions, including allergic rhinitis, urticaria, and angioedema.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interactions with histamine-mediated pathways and its broader pharmacological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular and cellular activities.

Core Mechanism of Action: A Multi-pronged Approach

This compound's efficacy in managing allergic symptoms stems from a multifaceted mechanism of action that includes:

  • Competitive H1 Receptor Antagonism: The primary mechanism involves blocking the action of histamine at the H1 receptor.

  • Activation of Diamine Oxidase (DAO): Uniquely, this compound also enhances the activity of DAO, the primary enzyme responsible for the degradation of extracellular histamine.

  • Mast Cell Stabilization: Evidence suggests that this compound can inhibit the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators.

  • Anti-inflammatory Effects: The drug exhibits anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB.

  • Antiserotonergic and Cholinolytic Activity: this compound also possesses moderate antiserotonin and weak cholinolytic (antimuscarinic) effects.

Quantitative Pharmacological Profile

While extensive quantitative data from publicly accessible, peer-reviewed international journals is limited, the following tables summarize the available information on this compound's binding affinities, enzyme interactions, and pharmacokinetic properties.

Table 1: Receptor and Enzyme Binding/Modulation Profile of this compound

TargetActionQuantitative Data (Kᵢ, IC₅₀, EC₅₀)
Histamine H1 ReceptorCompetitive AntagonistKᵢ: Data not available in cited literature.
Diamine Oxidase (DAO)ActivatorEC₅₀: Data not available in cited literature.
Serotonin ReceptorsAntagonistKᵢ: Data not available for specific subtypes.
Muscarinic ReceptorsWeak AntagonistKᵢ: Data not available in cited literature.

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Bioavailability~45%
Tₘₐₓ (Time to Peak Plasma Concentration)~1 hour
Cₘₐₓ (Peak Plasma Concentration)Data not available.
Half-life (t₁/₂)Data not available.
MetabolismHepatic
ExcretionRenal

In-depth Look at Key Mechanisms

Histamine H1 Receptor Antagonism

As a competitive antagonist, this compound binds to the H1 receptor without activating it, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects. This blockade mitigates symptoms such as itching, vasodilation, and increased vascular permeability. The quinuclidine (B89598) nucleus within this compound's structure is thought to be crucial for its antihistaminic activity.

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Inflammation Allergic Inflammation (Vasodilation, Edema, Pruritus) Ca_release->Inflammation NFkB NF-κB Activation PKC->NFkB NFkB->Inflammation This compound This compound This compound->H1R Blocks cluster_0 Histamine Degradation Histamine Extracellular Histamine DAO Diamine Oxidase (DAO) Histamine->DAO Substrate Inactive_Metabolites Inactive Metabolites DAO->Inactive_Metabolites Catalyzes This compound This compound This compound->DAO Activates A Prepare H1 Receptor- Expressing Cell Membranes B Incubate Membranes with [³H]mepyramine & this compound A->B C Separate Bound & Free Radioligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ D->E

References

An In-depth Technical Guide to the Chemical Properties and Structure of Quifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine hydrochloride, a second-generation antihistamine, is a selective H1-histamine receptor antagonist with additional antiarrhythmic properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is a derivative of quinuclidylcarbinol.[1][2] The hydrochloride salt is the common pharmaceutical form.

  • IUPAC Name: 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride[3]

  • CAS Number: 10447-38-8[1]

  • Molecular Formula: C₂₀H₂₄ClNO[3]

  • Synonyms: Phencarol, Fencarol, Fenatin, quinuclidinyl-3-diphenylcarbinol hydrochloride

The chemical structure of this compound hydrochloride is presented below:

Figure 1: Chemical Structure of this compound Hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided in the table below.

PropertyValueReference(s)
Molecular Weight 329.86 g/mol
Appearance Solid powder
Melting Point 198–202°C (recrystallized)
Dihydrate form: Endothermic peak at 78°C (water loss), melts at 218°C
Base form: 239°C
Solubility Soluble in DMSO. More soluble in organic solvents than in water.
pKa Strongest Basic: 9; Strongest Acidic: 13.17
Polymorphism Exists in three anhydrous forms (A, B, C) and a dihydrate form (DH). Form A is the most thermodynamically stable.

Experimental Protocols

Synthesis

The synthesis of this compound hydrochloride is typically achieved through a Grignard reaction.

Methodology:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.

  • Grignard Reaction: The Grignard reagent is then reacted with a quinuclidine (B89598) derivative, such as methyl 3-quinuclidinecarboxylate, at a controlled temperature.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution to yield the tertiary alcohol, this compound.

  • Salt Formation: this compound free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate this compound hydrochloride.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and quantifying this compound hydrochloride in bulk drug and pharmaceutical formulations.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed.

  • Detection: UV detection at a suitable wavelength.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative identification and separation of this compound from its impurities.

  • Stationary Phase: Silica gel plates are commonly used.

  • Mobile Phase: A mixture of organic solvents, such as chloroform, n-butanol, and ammonium (B1175870) hydroxide, can be used for development.

  • Detection: Visualization can be achieved under UV light or by using a suitable staining reagent like Dragendorff's reagent.

Powder X-ray Diffraction (PXRD)

PXRD is employed to characterize the solid-state properties of this compound hydrochloride, including polymorphism.

  • Sample Preparation: The sample is finely powdered and packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα) is used.

  • Data Collection: The diffraction pattern is recorded over a specific 2θ range.

  • Analysis: The resulting diffractogram is analyzed for characteristic peaks corresponding to different polymorphic forms.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action.

G cluster_0 This compound Hydrochloride Mechanism of Action This compound This compound HCl H1R Histamine (B1213489) H1 Receptor This compound->H1R Competitive Antagonism MastCell Mast Cell This compound->MastCell Stabilization DAO Diamine Oxidase This compound->DAO Activation AllergicResponse Allergic Response (e.g., vasodilation, increased permeability) H1R->AllergicResponse Blockade of Downstream Signaling Histamine Histamine Release MastCell->Histamine Inhibition of Degranulation DAO->Histamine Increased Degradation

Figure 2: Overview of this compound Hydrochloride's Mechanism of Action

H1 Receptor Antagonism:

This compound is a competitive antagonist of the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability. The H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R This compound This compound HCl (Antagonist) This compound->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse PKC->CellularResponse

Figure 3: Simplified H1 Receptor Signaling Pathway and Point of Inhibition

Mast Cell Stabilization:

This compound has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.

Diamine Oxidase Activation:

A unique aspect of this compound's mechanism is its ability to activate diamine oxidase, an enzyme responsible for the degradation of histamine. This dual action of blocking histamine effects and promoting its breakdown contributes to its clinical efficacy.

Spectral Data

Conclusion

This compound hydrochloride is a well-characterized second-generation antihistamine with a unique pharmacological profile. This guide provides a foundational understanding of its chemical properties, structure, and analytical methodologies. For drug development and research purposes, it is imperative to perform comprehensive in-house characterization and validation.

References

The Biological Activity of Quifenadine: A Second-Generation Antihistamine with a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quifenadine (marketed as Fenkarol) is a second-generation antihistamine distinguished by its unique dual mechanism of action that involves both the blockade of histamine (B1213489) H1 receptors and the activation of diamine oxidase, the primary enzyme responsible for histamine degradation.[1] This dual activity potentially offers enhanced efficacy in patient populations that may be less responsive to conventional antihistamines. As a second-generation agent, this compound exhibits a favorable safety profile with a reduced sedative effect compared to first-generation antihistamines due to its limited ability to cross the blood-brain barrier.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four subtypes of G-protein coupled receptors (GPCRs), with the H1 receptor being pivotal in the manifestation of allergic symptoms.[4] Second-generation H1 antihistamines were developed to offer a safer alternative to their first-generation predecessors by minimizing central nervous system side effects such as sedation and cognitive impairment.[3] this compound, a quinuclidine (B89598) derivative, is a notable member of this class, primarily marketed in post-Soviet countries. Its distinctive ability to not only block H1 receptors but also to enhance the catabolism of histamine sets it apart from other antihistamines and warrants a detailed examination of its biological properties.

Mechanism of Action

This compound's therapeutic effect is rooted in a two-pronged approach to mitigating histamine-mediated pathophysiology.

H1 Receptor Antagonism

As a competitive antagonist of the histamine H1 receptor, this compound binds to the receptor, preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory cytokines and adhesion molecules. By blocking the H1 receptor, this compound effectively inhibits this entire pathway.

Signaling Pathway of H1 Receptor Activation and Inhibition by this compound

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Activation of Diamine Oxidase (DAO)

A distinctive feature of this compound is its ability to activate diamine oxidase (DAO), the primary enzyme responsible for the metabolic degradation of extracellular histamine. By enhancing DAO activity, this compound reduces the overall histamine load in the body, which may contribute to its efficacy, particularly in individuals with histamine intolerance or in conditions with high histamine release. This dual mechanism of receptor blockade and enhanced histamine clearance is unique among second-generation antihistamines.

Dual Mechanism of this compound

Quifenadine_Dual_Mechanism This compound This compound H1R H1 Receptor This compound->H1R Blocks DAO Diamine Oxidase (DAO) This compound->DAO Activates Allergic_Symptoms Allergic Symptoms H1R->Allergic_Symptoms Histamine Histamine DAO->Histamine Degrades Histamine->H1R Activates Histamine_Degradation Histamine Degradation Binding_Assay_Workflow start Start prep Prepare cell membranes expressing H1 receptors start->prep incubation Incubate membranes with radioligand ([³H]mepyramine) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end_node End analysis->end_node

References

Investigating the In Vitro Anti-Inflammatory Effects of Quifenadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, a second-generation H1-antihistamine, is recognized for its therapeutic efficacy in allergic conditions. Beyond its primary histamine (B1213489) receptor antagonism, emerging evidence suggests that this compound possesses broader anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro methodologies to investigate and quantify the anti-inflammatory effects of this compound. The guide details experimental protocols for key assays, summarizes available data, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, enabling a thorough in vitro evaluation of this compound's anti-inflammatory potential.

Introduction to this compound and its Anti-Inflammatory Potential

This compound (often marketed as Fenkarol) is a selective H1-histamine receptor antagonist used in the management of various allergic disorders.[1] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with minimal sedative effects.[2] Its anti-allergic action is primarily attributed to the competitive inhibition of histamine binding to H1 receptors.[2]

However, the therapeutic benefits of second-generation antihistamines often extend beyond simple H1-receptor blockade.[3][4] Many compounds in this class, including this compound, demonstrate direct anti-inflammatory effects by modulating the activity of immune cells and interfering with inflammatory signaling cascades. The known anti-inflammatory mechanisms of this compound and other second-generation antihistamines include:

  • Mast Cell and Basophil Stabilization: Inhibition of the release of histamine, leukotrienes, and other pro-inflammatory mediators from mast cells and basophils upon immunological stimulation.

  • Modulation of Cytokine Production: Suppression of the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

  • Inhibition of Inflammatory Cell Recruitment: Downregulation of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on epithelial cells, which is crucial for the infiltration of inflammatory cells like eosinophils.

  • Interference with Pro-inflammatory Signaling Pathways: Attenuation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

This guide will provide the experimental framework to dissect and quantify these anti-inflammatory properties of this compound in a controlled in vitro setting.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative in vitro data for this compound's anti-inflammatory effects are not extensively published in publicly accessible English literature, its known mechanisms of action and comparative data from other second-generation H1-antihistamines provide a strong basis for its evaluation. The following tables summarize the expected anti-inflammatory activities of this compound and provide comparative IC50 values for other well-characterized antihistamines.

Table 1: this compound - Summary of In Vitro Anti-Inflammatory Activities

Target/AssayCell TypeStimulusObserved Effect of this compoundReference
Mediator ReleaseMast cells, BasophilsIgE-mediatedInhibition of histamine and leukotriene release
Cytokine ProductionNot SpecifiedNot SpecifiedImplied reduction based on class effect
Adhesion Molecule ExpressionEpithelial cellsNot SpecifiedImplied reduction based on class effect
NF-κB ActivationNot SpecifiedNot SpecifiedImplied inhibition based on class effect

Table 2: Comparative In Vitro Anti-Inflammatory Activity of Second-Generation H1-Antihistamines

AntihistamineAssayCell TypeIC50 ValueReference
AzelastineTNF-α ReleaseNasal Polyp Cells6.2 µmol/L
TerfenadineTNF-α ReleaseNasal Polyp Cells4.3 µmol/L
TerfenadineICAM-1 ExpressionConjunctival Epithelial Cells1 µg/mL
FexofenadineICAM-1 ExpressionConjunctival Epithelial Cells50 µg/mL
DesloratadineTNF-α ReleaseMast CellsDose-dependent inhibition
DesloratadineIL-4 and IL-13 SecretionBasophilsMore potent than histamine and LTC4 inhibition
CetirizineEosinophil Survival (IL-5 induced)Human EosinophilsSignificant inhibition at 100 µM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the ability of this compound to stabilize mast cells and prevent the release of granular contents, using β-hexosaminidase as a marker for degranulation.

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells.

  • Principle: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE. Cross-linking of the IgE receptors with DNP-human serum albumin (HSA) triggers degranulation. The amount of β-hexosaminidase released into the supernatant is measured colorimetrically.

Protocol:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Sensitization: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. The following day, sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

  • This compound Treatment: Wash the sensitized cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) in Tyrode's buffer for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition of β-hexosaminidase release for each this compound concentration compared to the vehicle-treated, stimulated control.

Mast_Cell_Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Assay Culture Culture RBL-2H3 Cells Seed Seed Cells in 24-well Plate Culture->Seed Sensitize Sensitize with Anti-DNP IgE Seed->Sensitize Wash1 Wash Cells Sensitize->Wash1 PreIncubate Pre-incubate with this compound Wash1->PreIncubate Stimulate Stimulate with DNP-HSA PreIncubate->Stimulate Collect Collect Supernatant Stimulate->Collect AddSubstrate Add β-Hexosaminidase Substrate Collect->AddSubstrate IncubateAssay Incubate AddSubstrate->IncubateAssay StopReaction Stop Reaction IncubateAssay->StopReaction ReadAbsorbance Read Absorbance at 405nm StopReaction->ReadAbsorbance DataAnalysis DataAnalysis ReadAbsorbance->DataAnalysis Calculate % Inhibition

Figure 1: Experimental workflow for the mast cell degranulation assay.
LPS-Induced Cytokine Release Assay

This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in macrophages, leading to the production and release of various cytokines. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Differentiation (for THP-1):

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours.

  • Plating: Seed the macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample and calculate the percentage of inhibition for each this compound concentration.

Cytokine_Release_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Assay Culture Culture Macrophages (RAW 264.7 or differentiated THP-1) Seed Seed Cells in 24-well Plate Culture->Seed PreTreat Pre-treat with this compound Seed->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform ELISA for TNF-α and IL-6 Collect->ELISA DataAnalysis DataAnalysis ELISA->DataAnalysis Calculate Cytokine Concentration and % Inhibition

Figure 2: Experimental workflow for LPS-induced cytokine release assay.
Western Blot Analysis of NF-κB Signaling Pathway

This experiment investigates the effect of this compound on the activation of the NF-κB signaling pathway by examining the phosphorylation and degradation of key proteins in the cascade.

  • Principle: In the canonical NF-κB pathway, stimulation (e.g., by LPS) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting is used to detect the levels of total and phosphorylated IκBα and p65.

Protocol:

  • Cell Culture and Treatment: Culture and treat macrophages with this compound and LPS as described in the cytokine release assay protocol (Section 3.2), but for a shorter stimulation time (e.g., 30 minutes) to capture the phosphorylation events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through its interaction with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. This compound, like other second-generation antihistamines, is thought to inhibit this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus IκBα degradation NF-κB translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB site) p65_p50_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines

Figure 3: The NF-κB signaling pathway and the putative inhibitory point of this compound.
Histamine H1 Receptor Signaling and Mast Cell Degranulation

This compound's primary mechanism of action is the blockade of the H1 receptor, which prevents histamine-induced inflammation. It also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.

H1R_MastCell_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Cross-links Signaling_Cascade Signaling Cascade H1R->Signaling_Cascade Activates Calcium_Influx Ca²⁺ Influx IgE_Receptor->Calcium_Influx Triggers Degranulation Degranulation Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release This compound This compound This compound->H1R Blocks This compound->Calcium_Influx Inhibits (Stabilization)

Figure 4: this compound's dual action on H1 receptor signaling and mast cell stabilization.

Conclusion

This compound exhibits a promising profile as an anti-inflammatory agent, extending beyond its established role as an H1-antihistamine. The in vitro methodologies detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory properties. By employing assays that probe mast cell stabilization, cytokine release, and the modulation of key signaling pathways such as NF-κB, researchers can generate the quantitative data necessary to fully characterize the anti-inflammatory potential of this compound. Such studies are crucial for elucidating its complete pharmacological profile and may support the expansion of its therapeutic applications in inflammatory and allergic diseases. This guide serves as a foundational resource to facilitate these important research endeavors.

References

Preclinical Antiarrhythmic Properties of Quifenadine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quifenadine (Fenkarol), a second-generation H1-antihistamine primarily marketed in post-Soviet countries, has demonstrated antiarrhythmic properties in preclinical and clinical settings. This technical guide provides a comprehensive overview of the available preclinical research on this compound's effects on cardiac electrophysiology. While direct quantitative data on this compound's interaction with specific cardiac ion channels is limited in publicly accessible literature, this paper synthesizes the existing evidence from in vivo arrhythmia models and draws parallels with other H1-antihistamines to elucidate its potential mechanisms of action. This document summarizes key findings, details relevant experimental protocols, and presents signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a quinuclidine (B89598) derivative with established efficacy as an H1-antihistamine.[1] Beyond its primary indication, emerging evidence suggests a potential role for this compound in the management of cardiac arrhythmias. Clinical observations in pediatric patients have shown its efficacy in reducing premature beats, suggesting a direct or indirect effect on cardiac electrophysiology.[2][3][4] Preclinical studies, though not extensively published in English literature, have begun to explore these effects in various animal models of arrhythmia. This whitepaper aims to consolidate the existing preclinical data and provide a framework for understanding the antiarrhythmic potential of this compound.

In Vivo Preclinical Studies

An important preclinical study on the antiarrhythmic effects of this compound (referred to as Phencarol) was conducted in non-anesthetized rabbits.[2] The study investigated the efficacy of a 5 mg/kg intravenous dose of this compound in various chemically induced arrhythmia models.

Table 1: Summary of this compound's Efficacy in Preclinical Arrhythmia Models

Arrhythmia ModelInducing AgentSpeciesThis compound Dose (IV)OutcomeEfficacy
Calcium Chloride-inducedCalcium ChlorideRabbit5 mg/kgProtectiveEffective
Adrenaline-inducedAdrenalineRabbit5 mg/kgProtectiveEffective
Strophanthine-inducedStrophanthineRabbit5 mg/kgProtectiveEffective
Aconitine-inducedAconitine (B1665448)Rabbit5 mg/kgNo influenceIneffective

Data sourced from an abstract of a Russian-language publication.

The results indicate that this compound is effective against arrhythmias induced by calcium overload and adrenergic stimulation. Notably, the study also reported that this compound did not exhibit any cardiodepressive effects at the tested dose.

Potential Mechanisms of Antiarrhythmic Action

The precise molecular mechanisms underlying this compound's antiarrhythmic effects are not fully elucidated. However, based on its chemical structure and the known electrophysiological effects of other H1-antihistamines, several potential mechanisms can be proposed.

Ion Channel Modulation
  • Potassium Channels (e.g., IKr, IKs, hERG): Blockade of the rapid component of the delayed rectifier potassium current (IKr), often mediated by the hERG channel, is a common mechanism for class III antiarrhythmic drugs, leading to a prolongation of the action potential duration (APD).

  • Calcium Channels (e.g., ICa,L): L-type calcium channel blockers (Class IV antiarrhythmics) can slow the heart rate and conduction.

  • Sodium Channels (e.g., INa): Sodium channel blockers (Class I antiarrhythmics) reduce the rate of depolarization of the cardiac action potential.

Table 2: Electrophysiological Effects of Terfenadine (B1681261) on Cardiac Ion Channels (for contextual understanding)

Ion ChannelPreparationIC50EffectReference
hERG (IKr)Xenopus oocytes350 nMBlockade
IKrRabbit ventricular myocytes96 ± 15 nMBlockade
IKsGuinea-pig ventricular myocytes>10 µMWeak Blockade
ICa,LRat ventricular myocytes142 nMInhibition
ICaHuman atrial myocytes185 nMInhibition

This data is for Terfenadine and is provided for context. Similar studies on this compound are needed to confirm its specific ion channel effects.

Antihistaminic and Other Properties

The primary mechanism of action of this compound is as an H1-receptor antagonist. Additionally, it has been suggested that this compound can reduce histamine (B1213489) levels in tissues by activating the enzyme diamine oxidase. Histamine can exert pro-arrhythmic effects in the heart; therefore, by blocking its action and reducing its concentration, this compound may indirectly contribute to its antiarrhythmic properties.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the models cited, the following are general methodologies that would be employed.

In Vivo Arrhythmia Induction Models in Rabbits
  • Objective: To assess the efficacy of a test compound in preventing or terminating chemically-induced cardiac arrhythmias in an in vivo setting.

  • Animal Model: Non-anesthetized rabbits are often used for these studies to avoid the confounding effects of anesthesia on cardiac electrophysiology.

  • Procedure:

    • Animal Preparation: Animals are acclimatized to the laboratory environment. Catheters are surgically implanted for drug administration and blood pressure monitoring, and ECG electrodes are placed to record cardiac activity.

    • Arrhythmia Induction:

      • Calcium Chloride Model: A solution of calcium chloride is infused intravenously to induce ventricular arrhythmias.

      • Adrenaline Model: Adrenaline (epinephrine) is administered to induce adrenergically-mediated arrhythmias.

      • Strophanthine (Ouabain) Model: A cardiac glycoside like strophanthine is infused to induce arrhythmias by inhibiting the Na+/K+ pump.

      • Aconitine Model: Aconitine is administered to induce arrhythmias by persistently activating sodium channels.

    • Drug Administration: this compound (e.g., 5 mg/kg) or vehicle is administered intravenously before or after the induction of arrhythmia.

    • Data Collection and Analysis: Continuous ECG recordings are monitored for the onset, duration, and severity of arrhythmias. Parameters such as heart rate, blood pressure, and ECG intervals (PR, QRS, QT) are analyzed.

Patch-Clamp Electrophysiology
  • Objective: To determine the effect of a test compound on specific cardiac ion channels.

  • Preparation: Isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or cell lines stably expressing specific human ion channels (e.g., HEK293 cells expressing hERG).

  • Procedure:

    • Cell Isolation/Culture: Cardiomyocytes are enzymatically isolated from cardiac tissue, or cell lines are cultured under standard conditions.

    • Whole-Cell Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

    • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to isolate and record the currents flowing through different ion channels (e.g., IKr, IKs, ICa,L, INa).

    • Drug Application: this compound at various concentrations is applied to the cell via the perfusion system.

    • Data Analysis: The effect of the drug on the amplitude and kinetics of the ion channel currents is measured. Concentration-response curves are generated to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Potential_Antiarrhythmic_Mechanisms_of_this compound This compound This compound H1_Receptor H1 Receptor (Cardiac Tissue) This compound->H1_Receptor Blockade Diamine_Oxidase Diamine Oxidase This compound->Diamine_Oxidase Activation Ion_Channels Cardiac Ion Channels (K+, Ca2+, Na+) This compound->Ion_Channels Direct Modulation (Hypothesized) Antiarrhythmic_Effect Antiarrhythmic Effect Arrhythmia Arrhythmia H1_Receptor->Arrhythmia Pro-arrhythmic Signaling Histamine Histamine Diamine_Oxidase->Histamine Degradation Histamine->H1_Receptor Activation Ion_Channels->Arrhythmia Dysregulation

Caption: Potential mechanisms of this compound's antiarrhythmic action.

In_Vivo_Arrhythmia_Model_Workflow start Start animal_prep Animal Preparation (Rabbit) start->animal_prep baseline_ecg Baseline ECG Recording animal_prep->baseline_ecg drug_admin This compound (5 mg/kg IV) or Vehicle Administration baseline_ecg->drug_admin arrhythmia_induction Arrhythmia Induction (e.g., CaCl2, Adrenaline) drug_admin->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_analysis Data Analysis (Arrhythmia Incidence, Duration) ecg_monitoring->data_analysis end End data_analysis->end

Caption: General workflow for in vivo preclinical arrhythmia models.

Discussion and Future Directions

The available preclinical evidence, although limited, suggests that this compound possesses antiarrhythmic properties, particularly against arrhythmias with underlying calcium overload or adrenergic triggers. Its lack of efficacy in the aconitine model suggests that it may not be a potent sodium channel blocker. The favorable safety profile, with no reported cardiodepressive effects in the preclinical model, is a significant advantage.

To fully characterize the antiarrhythmic profile of this compound and establish its potential as a novel antiarrhythmic agent, further preclinical research is imperative. Key areas for future investigation include:

  • In-depth Electrophysiological Studies: Comprehensive patch-clamp studies on a range of cardiac ion channels (hERG, IKs, ICa,L, INa) are crucial to determine the specific ion channel targets of this compound and to quantify its potency (IC50 values).

  • Action Potential Studies: Investigating the effects of this compound on the action potential duration and other parameters in isolated cardiac tissues (e.g., Purkinje fibers, ventricular and atrial muscle) will provide a more integrated view of its electrophysiological effects.

  • Broader Range of Arrhythmia Models: Evaluating this compound in other preclinical arrhythmia models, such as those involving ischemia-reperfusion or genetic predispositions, would broaden the understanding of its therapeutic potential.

  • Pharmacokinetics and Pharmacodynamics: Detailed studies on the pharmacokinetic profile of this compound in relevant animal models are needed to correlate plasma concentrations with its antiarrhythmic effects.

Conclusion

This compound demonstrates promising antiarrhythmic properties in preclinical models. While its exact mechanism of action remains to be fully elucidated, it is likely a multifactorial effect involving modulation of cardiac ion channels and its inherent antihistaminic properties. The current data supports the continued investigation of this compound as a potential antiarrhythmic agent. Rigorous preclinical electrophysiological and pharmacological studies are warranted to fully characterize its profile and guide future clinical development.

References

Quifenadine's Efficacy in Preclinical Models of Allergic Rhinitis and Urticaria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine (often marketed as Phencarol) is a second-generation H1-antihistamine that distinguishes itself through a multi-faceted mechanism of action. Beyond its primary role as a competitive antagonist of histamine (B1213489) H1 receptors, this compound exhibits notable anti-inflammatory and mast cell-stabilizing properties.[1] These attributes make it a compound of significant interest for the management of allergic conditions such as allergic rhinitis and urticaria. This technical guide provides an in-depth analysis of this compound's efficacy as demonstrated in established animal models of these diseases, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects in allergic rhinitis and urticaria stem from a combination of activities:

  • H1 Receptor Antagonism: By competitively blocking histamine H1 receptors, this compound prevents histamine-induced symptoms like itching, swelling, and vasodilation.[1]

  • Mast Cell Stabilization: this compound has been shown to stabilize mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators upon allergen exposure.[1]

  • Anti-inflammatory Effects: The anti-inflammatory properties of this compound contribute to its overall efficacy by mitigating the severity of allergic reactions.[1] It is suggested that these effects may be mediated through the modulation of signaling pathways such as the NF-κB immune response transcription factor.[1]

Efficacy in Animal Models of Allergic Rhinitis

The ovalbumin (OVA)-sensitized guinea pig is a widely accepted and utilized model for studying allergic rhinitis, as it recapitulates key features of the human disease, including sneezing, nasal discharge, and inflammatory cell infiltration.

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

A standard protocol for inducing allergic rhinitis in guinea pigs involves the following steps:

  • Sensitization: Guinea pigs are sensitized to ovalbumin, a common allergen used in experimental models. This is typically achieved through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (B78521) to enhance the immune response. A typical sensitization schedule might involve injections on multiple days over a period of two to three weeks.

  • Challenge: Following the sensitization period, the animals are challenged with an intranasal administration of OVA solution to elicit an allergic reaction in the nasal passages.

  • Symptom Assessment: Allergic rhinitis symptoms are then quantified by observing and scoring the frequency of sneezing and nasal rubbing, and the severity of nasal discharge. A total symptom score is often used to assess the overall severity of the allergic response.

  • Histopathological Analysis: After the observation period, nasal tissues can be collected for histopathological examination to assess the infiltration of inflammatory cells, such as eosinophils, into the nasal mucosa.

  • Biochemical Analysis: Nasal lavage fluid can be collected to measure the levels of inflammatory mediators, such as histamine and cytokines (e.g., IL-4).

Quantitative Data on this compound's Efficacy

Efficacy in Animal Models of Urticaria

Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study localized allergic reactions, such as those seen in urticaria. This model is particularly useful for evaluating the efficacy of drugs that inhibit mast cell degranulation and the subsequent release of inflammatory mediators.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice

The PCA model is typically established as follows:

  • Passive Sensitization: Animals, often rats or mice, are passively sensitized by an intradermal injection of IgE antibodies specific to a particular antigen (e.g., dinitrophenyl - DNP).

  • Latent Period: A latent period of 24 to 72 hours allows the injected IgE antibodies to bind to high-affinity FcεRI receptors on the surface of mast cells in the skin.

  • Antigen Challenge and Dye Administration: The animals are then challenged with an intravenous injection of the specific antigen (e.g., DNP-HSA) along with a vital dye, such as Evans blue.

  • Measurement of Vascular Permeability: The antigen-IgE interaction on the mast cell surface triggers degranulation and the release of vasoactive mediators, leading to increased vascular permeability. This is visualized and quantified by the extravasation of the Evans blue dye into the surrounding tissue at the site of the intradermal injection. The amount of dye that has leaked into the tissue can be extracted and measured spectrophotometrically to provide a quantitative measure of the allergic reaction.

  • Assessment of Inhibition: The efficacy of a test compound, such as this compound, is determined by its ability to reduce the amount of dye extravasation compared to a control group.

Quantitative Data on this compound's Efficacy

Direct quantitative data on the dose-dependent effects of this compound in the PCA model for urticaria are not extensively detailed in the available English-language scientific literature. However, the known mast cell-stabilizing properties of this compound suggest it would be effective in this model. The PCA model has been successfully used to demonstrate the inhibitory effects of other anti-allergic compounds on mast cell degranulation.

Signaling Pathways and Molecular Mechanisms

This compound's anti-inflammatory effects are thought to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In the context of an allergic reaction, the binding of an allergen to IgE on mast cells initiates a signaling cascade that leads to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. The released NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory genes.

Experimental Workflow for Investigating NF-κB Inhibition

Caption: Workflow for assessing this compound's effect on NF-κB.

This compound's Proposed Action on the NF-κB Signaling Pathway

nf_kb_pathway cluster_cytoplasm Cytoplasm Allergen Allergen-IgE Complex MastCell Mast Cell Allergen->MastCell Activates IKK IKK Complex MastCell->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) Nucleus->ProInflammatoryGenes Initiates This compound This compound This compound->MastCell Stabilizes This compound->IKK Inhibits?

Caption: this compound's potential modulation of the NF-κB pathway.

Conclusion

The available evidence strongly suggests that this compound is an effective agent for the treatment of allergic rhinitis and urticaria, owing to its combined H1-antihistaminic, mast cell-stabilizing, and anti-inflammatory activities. While detailed quantitative data and specific experimental protocols for this compound in standardized animal models are not abundantly present in the English-language literature, its known pharmacological profile aligns with the mechanisms of action that have proven effective for other second-generation antihistamines in these models. Further research, potentially including head-to-head comparative studies in these well-established animal models, would be beneficial to more precisely quantify its efficacy and further elucidate its molecular mechanisms of action, particularly its impact on the NF-κB signaling pathway. Such studies would provide valuable data for drug development professionals and researchers in the field of allergy and immunology.

References

Potential Applications of Quifenadine in Pediatric Cardiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, a second-generation H1-antihistamine, has demonstrated potential beyond its traditional use in allergic conditions, with emerging evidence suggesting a role in pediatric cardiology. This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical findings, and clinical data, focusing on its prospective applications in pediatric cardiac research. The primary focus lies in its antiarrhythmic properties, with additional exploration into its potential anti-inflammatory effects in the context of cardiac disease. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation into this promising compound.

Introduction

This compound is a quinuclidine (B89598) derivative that functions as a competitive antagonist of H1 histamine (B1213489) receptors.[1] Unlike first-generation antihistamines, it exhibits a more favorable safety profile with reduced sedative effects.[2] Beyond its established efficacy in treating allergic rhinitis and urticaria, this compound possesses a unique dual mechanism of action that includes not only H1-receptor blockade but also the activation of diamine oxidase, an enzyme responsible for the degradation of endogenous histamine.[1][3] This multifaceted activity, coupled with emerging evidence of its influence on cardiac ion channels, has prompted investigation into its cardiovascular applications.[1] In pediatric cardiology, where therapeutic options can be limited and safety is paramount, this compound presents a compelling area of research, particularly in the management of arrhythmias and potentially inflammatory cardiac conditions.

Mechanism of Action in the Cardiovascular System

This compound's cardiovascular effects are thought to be multifactorial, stemming from its antihistaminic properties and its direct influence on cardiac electrophysiology.

H1-Receptor Blockade and Anti-inflammatory Effects

Histamine, a key mediator in allergic and inflammatory responses, can exert various effects on the cardiovascular system. Stimulation of H1 receptors in the heart can lead to increased vascular permeability and may contribute to pro-arrhythmic conditions. By competitively blocking these receptors, this compound mitigates the downstream effects of histamine. Furthermore, some second-generation antihistamines have demonstrated anti-inflammatory properties. This suggests a potential therapeutic role for this compound in inflammatory cardiac conditions such as myocarditis, where histamine-releasing mast cells are implicated in the inflammatory cascade.

Modulation of Cardiac Ion Channels

The antiarrhythmic properties of this compound are likely attributable to its interaction with key cardiac ion channels. While direct electrophysiological studies on this compound are limited, research on other H1-antihistamines, particularly terfenadine (B1681261) and astemizole, provides valuable insights into a potential class effect. These studies suggest that this compound may influence:

  • Potassium Channels: A primary mechanism of arrhythmogenesis for some antihistamines is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). Blockade of this channel can prolong the cardiac action potential and the QT interval, a risk factor for life-threatening arrhythmias. However, the available clinical data on this compound in children indicates no significant QT prolongation. It is hypothesized that the quinuclidine nucleus in this compound's structure may interact with potassium channels.

  • Calcium Channels: this compound has been suggested to act as a calcium channel blocker. By inhibiting the influx of calcium into cardiomyocytes, it could potentially reduce cardiac contractility and excitability, contributing to its antiarrhythmic effect.

  • Sodium Channels: The quinuclidine nucleus of this compound may also interact with sodium channels, potentially slowing conduction and further contributing to its antiarrhythmic properties.

Potential Applications in Pediatric Cardiology Research

Antiarrhythmic Therapy

The most well-documented potential application of this compound in pediatric cardiology is in the management of cardiac arrhythmias, specifically premature beats (PBs).

A randomized controlled pilot trial by Makarov et al. provides the most significant clinical evidence to date. This study compared the efficacy and safety of this compound with the conventional antiarrhythmic drug amiodarone (B1667116) in children with frequent PBs.

The key findings from the Makarov et al. study are summarized in the tables below for easy comparison.

Table 1: Efficacy of this compound vs. Amiodarone in Children with Premature Beats

Outcome MeasureThis compound (n=54)Amiodarone (n=50)P-value
Full Antiarrhythmic Efficacy
(≥75% reduction in PBs from baseline)43% (23/54)74% (37/50)0.02
Mean Frequency of PBs (per hour)
Baseline562 ± 61597 ± 78NS
Heart Rate (beats/min)
Daytime88.5 ± 8.479.6 ± 7.80.04
Nighttime67.3 ± 6.256.1 ± 5.70.04

Table 2: Safety Profile of this compound vs. Amiodarone

Adverse EventThis compound (n=54)Amiodarone (n=50)
Incidence of Side Effects 2%40%
Reported Side EffectsDrowsiness, HeadacheNot specified

These results suggest that while this compound may be less potent than amiodarone in suppressing premature beats, it has a significantly better safety profile, which is a critical consideration in pediatric populations. The study also noted that this compound was particularly beneficial in children with supraventricular PBs and those with bradycardia.

Inflammatory Cardiac Conditions

Given the anti-inflammatory potential of H1-antihistamines, this compound could be a candidate for investigation in pediatric inflammatory heart diseases such as myocarditis. Myocarditis in children is often triggered by viral infections and involves an inflammatory response that can damage the heart muscle. The ability of antihistamines to modulate the inflammatory response by blocking histamine effects could be beneficial in this context.

Further research is warranted to explore the effects of this compound on inflammatory markers, myocardial function, and clinical outcomes in animal models of pediatric myocarditis.

Experimental Protocols

Clinical Trial of this compound for Pediatric Arrhythmia

The following is a description of the methodology used in the key clinical trial investigating this compound for pediatric premature beats, based on the publication by Makarov et al.

  • Study Design: A randomized, controlled, open-label pilot study.

  • Participants: 104 children (mean age 10.8 ± 3.2 years) with frequent premature beats (ventricular, n=65; supraventricular, n=39).

  • Intervention:

    • This compound group (n=54): 2 mg/kg/day for 2 weeks.

    • Amiodarone group (n=50): 9 mg/kg/day for 2 weeks.

  • Primary Outcome: Full antiarrhythmic efficacy, defined as a ≥75% reduction in the number of premature beats from baseline.

  • Monitoring: 24-hour Holter monitoring was performed three times for each patient:

    • At baseline (before randomization).

    • At 14-28 days after randomization (during or immediately after treatment).

    • During follow-up at 2-3 months.

24-Hour Holter Monitoring in Pediatric Patients

This is a standard non-invasive procedure used to continuously record the heart's electrical activity.

  • Procedure:

    • Electrodes (small adhesive patches) are attached to the child's chest.

    • The electrodes are connected by wires to a small, portable recording device (the Holter monitor).

    • The monitor is worn in a pouch, typically around the neck or waist, for 24 hours.

    • Parents or guardians are instructed to keep a diary of the child's activities and any symptoms experienced during the monitoring period.

    • After 24 hours, the monitor is returned, and the recorded data is analyzed by a cardiologist to identify any arrhythmias or other abnormalities.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound research in pediatric cardiology.

Quifenadine_Mechanism This compound This compound H1R H1 Receptor This compound->H1R Blocks DAO Diamine Oxidase This compound->DAO Activates K_channel K+ Channels (e.g., hERG) This compound->K_channel Modulates Ca_channel Ca2+ Channels This compound->Ca_channel Blocks Na_channel Na+ Channels This compound->Na_channel Modulates Inflammation Inflammation H1R->Inflammation Promotes Histamine Histamine DAO->Histamine Degrades Histamine->H1R Activates Cardiomyocyte Cardiomyocyte Arrhythmia Arrhythmia Cardiomyocyte->Arrhythmia Contributes to K_channel->Cardiomyocyte Ca_channel->Cardiomyocyte Na_channel->Cardiomyocyte Inflammation->Arrhythmia Can lead to

Caption: Proposed multifaceted mechanism of action of this compound.

Experimental_Workflow start Patient Recruitment (Pediatric patients with frequent PBs) baseline Baseline Assessment - Clinical Evaluation - 24-hour Holter Monitoring start->baseline randomization Randomization baseline->randomization group_q This compound Group (2 mg/kg/day for 2 weeks) randomization->group_q group_a Amiodarone Group (9 mg/kg/day for 2 weeks) randomization->group_a treatment Treatment Period (2 weeks) group_q->treatment group_a->treatment post_treatment Post-Treatment Assessment (14-28 days) - 24-hour Holter Monitoring treatment->post_treatment follow_up Follow-up Assessment (2-3 months) - 24-hour Holter Monitoring post_treatment->follow_up analysis Data Analysis - Efficacy (PB reduction) - Safety (Adverse Events) follow_up->analysis

Caption: Workflow for a pediatric antiarrhythmia clinical trial.

Future Directions and Conclusion

This compound shows considerable promise as a subject for further research in pediatric cardiology. Its favorable safety profile, combined with its antiarrhythmic and potential anti-inflammatory properties, makes it an attractive candidate for development as a pediatric cardiac medication.

Future research should focus on:

  • Preclinical Electrophysiology Studies: Conducting detailed patch-clamp studies to quantify the specific effects of this compound on hERG and other cardiac ion channels to elucidate its precise antiarrhythmic mechanism.

  • Animal Models of Myocarditis: Investigating the efficacy of this compound in reducing myocardial inflammation and improving cardiac function in established pediatric animal models of myocarditis.

  • Larger Clinical Trials: Conducting larger, double-blind, randomized controlled trials to confirm the antiarrhythmic efficacy and safety of this compound in a broader pediatric population with various types of arrhythmias.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the pharmacokinetic and pharmacodynamic profile of this compound in children to optimize dosing regimens for cardiac indications.

References

Pharmacokinetic and Bioavailability Studies of Quifenadine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic and bioavailability profile of Quifenadine in mammals. While detailed public data on this compound is limited, this document synthesizes available information and presents established methodologies for the study of antihistamines, offering a valuable resource for professionals in drug development and research.

Introduction to this compound

This compound, also known under the brand name Phencarol, is a second-generation H1 antihistamine.[1] Chemically, it is a quinuclidine (B89598) derivative.[1] Its mechanism of action involves the competitive blockade of H1 receptors, preventing histamine (B1213489) from binding and eliciting an allergic response.[1] Additionally, this compound activates the enzyme diamine oxidase, which is involved in the breakdown of endogenous histamine, and it helps to stabilize mast cells, further reducing the release of histamine and other inflammatory mediators.[1] A key advantage of this compound over first-generation antihistamines is its reduced sedative effect, as it does not readily cross the blood-brain barrier.[1]

Pharmacokinetic Profile of this compound

Detailed pharmacokinetic data for this compound in a range of mammalian species is not extensively available in publicly accessible literature. However, a study in rats using tritium-labelled this compound has provided some initial insights into its absorption and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound following intragastric administration in rats.

ParameterValueSpeciesAdministration RouteSource
Bioavailability ≥ 45%RatIntragastric
Time to Maximum Concentration (Tmax) 1 - 3 hoursRatIntragastric

It is important to note that this data is based on the measurement of radioactivity and may represent the parent drug and its metabolites. Further studies are required to fully characterize the pharmacokinetic profile of this compound in various mammalian species.

Experimental Protocols for Pharmacokinetic Studies

Animal Models

Commonly used mammalian models for pharmacokinetic studies of antihistamines include rats, dogs, and rabbits. The choice of species may depend on the specific objectives of the study, metabolic similarities to humans, and regulatory requirements.

Drug Administration and Dosing
  • Route of Administration: For bioavailability studies, both intravenous (IV) and oral (PO) administration are typically employed. The oral route is usually via oral gavage for rodents or capsules for larger animals.

  • Dose Selection: Doses should be selected based on pre-clinical toxicology and efficacy studies. A range of doses may be used to assess dose-proportionality.

  • Formulation: The drug should be administered in a suitable vehicle. For oral administration, this may be a solution, suspension, or solid dosage form.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases. A typical sampling schedule might include pre-dose, and then 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and validated method for the quantification of this compound in biological matrices.

HPLC Method Parameters for this compound Analysis:

ParameterSpecification
Column C18 reverse-phase column
Mobile Phase Acetonitrile:phosphate buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at wavelengths including 210, 220, 230, 240, 250, 260, 280, and 300 nm
Sample Preparation Ultrasonication of the biological matrix (e.g., plasma) followed by dilution and filtration.
Validation The method should be validated for linearity, precision, accuracy, and recovery according to ICH guidelines.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_pk Pharmacokinetic Analysis DoseSelection Dose Selection & Formulation AnimalModel Animal Model Selection DoseSelection->AnimalModel Protocol Protocol Design AnimalModel->Protocol Dosing Drug Administration (IV/PO) Protocol->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation Processing->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataGen Data Generation HPLC->DataGen PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) DataGen->PK_Calc Bioavailability Bioavailability Assessment PK_Calc->Bioavailability

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathway of H1 Antihistamines

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound (H1 Antagonist) This compound->H1R Blocks G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (e.g., NF-κB activation) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Simplified signaling pathway of H1 receptor activation and its blockade by this compound.

Metabolism and Excretion

This compound is reported to be metabolized in the liver and its metabolites are primarily excreted through the kidneys. In a study with tritium-labelled this compound in rats, elimination was observed to occur largely via the gastrointestinal tract and kidneys. The specific metabolic pathways and the full profile of metabolites for this compound have not been extensively detailed in the available literature.

Conclusion

This compound is a second-generation H1 antihistamine with a favorable safety profile, particularly concerning its low sedative effects. The available pharmacokinetic data in mammals, primarily from rat studies, indicates good oral absorption. However, a comprehensive characterization of its pharmacokinetic and bioavailability profile across a range of species is still needed. The experimental protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to conduct further studies on this compound and similar compounds, which will be crucial for its potential broader clinical application and regulatory approval in new markets.

References

Quifenadine: An In-depth Technical Guide on its Interaction with Serotonin and Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, commercially known as Fenkarol, is a second-generation H1-histamine receptor antagonist with a unique pharmacological profile.[1][2] While its primary therapeutic effects are mediated through the blockade of histamine (B1213489) H1 receptors, it is also reported to possess moderate antiserotonin and weak anticholinergic (cholinolytic) properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on serotonin (B10506) and cholinergic receptor systems. Due to a lack of publicly available, specific quantitative binding and functional data for this compound at these receptors, this document will focus on its qualitatively described effects, detail the standard experimental protocols used to characterize such interactions, and present the relevant signaling pathways.

Introduction to this compound

This compound is a derivative of quinuclidine (B89598) and is distinguished from first-generation antihistamines by its lower lipophilicity, which results in reduced penetration of the blood-brain barrier and consequently, a lower incidence of sedative effects. Beyond its primary antihistaminergic action, this compound is noted for its ability to activate diamine oxidase (histaminase), an enzyme that degrades histamine, contributing to its overall efficacy. The compound's moderate antiserotonin and weak cholinolytic activities suggest a broader mechanism of action that may contribute to its therapeutic profile and potential side effects.

Interaction with the Serotonergic System

This compound is described as having "moderate antiserotonin activity". This suggests that it may act as an antagonist at one or more of the numerous serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Serotonin receptors are implicated in a wide array of physiological functions, and antagonism of these receptors can lead to diverse effects.

Quantitative Data

Table 1: Example Binding Affinities (Ki, nM) of Selected Antihistamines at Serotonin Receptors. This data is for illustrative purposes and does not represent data for this compound.

Drug5-HT1A5-HT2A5-HT2C
Cyproheptadine13.81.10.4
Pizotifen11.00.70.2
Ketotifen250016130

Data compiled from publicly available pharmacological databases.

Potential Signaling Pathways Affected

Given its described antiserotonin activity, this compound could potentially modulate signaling pathways coupled to various 5-HT receptors. The most common of these are the G-protein coupled receptors (GPCRs) of the 5-HT1 and 5-HT2 families.

  • 5-HT1 Receptors: These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G_protein_signaling_Gi cluster_membrane Cell Membrane Receptor 5-HT1 Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP Ligand Serotonin Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Gi/o-coupled 5-HT1 receptor signaling pathway.

  • 5-HT2 Receptors: This family of receptors is primarily coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

G_protein_signaling_Gq cluster_membrane Cell Membrane Receptor 5-HT2 Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ligand Serotonin Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates

Caption: Gq/11-coupled 5-HT2 receptor signaling pathway.

Interaction with the Cholinergic System

This compound is reported to have "weak cholinolytic" or "anticholinergic" activity. This implies that it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors. Anticholinergic effects are common among first-generation antihistamines and can lead to side effects such as dry mouth, blurred vision, and urinary retention. The weak nature of this compound's anticholinergic activity suggests these effects are less pronounced.

Quantitative Data

As with its serotonergic activity, specific binding affinity (Ki or pKi) or functional antagonism (pA2 or IC50) values for this compound at the five muscarinic receptor subtypes (M1-M5) are not documented in the available literature. For comparative purposes, the table below shows the antimuscarinic potencies of other antihistamines.

Table 2: Example Antimuscarinic Potencies (pA2) of Selected Antihistamines. This data is for illustrative purposes and does not represent data for this compound.

DrugM1 ReceptorM2 ReceptorM3 Receptor
Diphenhydramine7.87.98.1
Chlorpheniramine6.56.46.7
Loratadine5.55.45.6

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data compiled from various pharmacological studies.

Potential Signaling Pathways Affected

Muscarinic receptors are GPCRs that are broadly classified into two groups based on their G-protein coupling.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating the PLC-IP3-DAG pathway, similar to 5-HT2 receptors, leading to cellular excitation.

G_protein_signaling_Gq_Muscarinic cluster_membrane Cell Membrane Receptor M1/M3/M5 Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ligand Acetylcholine Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates

Caption: Gq/11-coupled M1/M3/M5 receptor signaling.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, resulting in inhibitory cellular responses.

G_protein_signaling_Gi_Muscarinic cluster_membrane Cell Membrane Receptor M2/M4 Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP Ligand Acetylcholine Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Gi/o-coupled M2/M4 receptor signaling pathway.

Experimental Protocols for Receptor Characterization

To determine the quantitative interaction of a compound like this compound with serotonin and cholinergic receptors, a series of in vitro pharmacological assays are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from a receptor by the unlabeled test compound.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., recombinant cells overexpressing a specific 5-HT or muscarinic receptor subtype).

    • A high-affinity radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors, [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Separate Bound/ Unbound via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: IC50 → Ki Calculation Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, determining whether it is an agonist, antagonist, or inverse agonist, and its potency (EC50 or IC50).

  • Objective: To quantify the ability of a test compound to inhibit the functional response induced by an agonist.

  • Example (for Gq-coupled receptors): Calcium Mobilization Assay

    • Materials:

      • Whole cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A or M3).

      • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • A known agonist for the receptor (e.g., serotonin or acetylcholine).

      • Test compound (this compound).

      • A fluorescence plate reader.

    • Methodology:

      • Load the cells with the calcium-sensitive dye.

      • Pre-incubate the cells with varying concentrations of the test compound (this compound).

      • Stimulate the cells with a fixed concentration of the agonist.

      • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

      • Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).

      • The pA2 value can be calculated from the Schild equation to determine the potency of the antagonist.

  • Example (for Gi-coupled receptors): cAMP Assay

    • Materials:

      • Whole cells expressing the Gi-coupled receptor of interest (e.g., 5-HT1A or M2).

      • Forskolin (B1673556) (to stimulate adenylyl cyclase).

      • A known agonist for the receptor.

      • Test compound (this compound).

      • A kit for measuring cAMP levels (e.g., HTRF, ELISA).

    • Methodology:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Treat the cells with the agonist to inhibit adenylyl cyclase.

      • Stimulate the cells with forskolin to increase cAMP production.

      • Measure the intracellular cAMP levels.

      • Determine the concentration of the test compound that reverses the agonist-induced inhibition of cAMP production (IC50).

Conclusion

This compound is a multifaceted antihistamine with a pharmacological profile that extends beyond H1 receptor antagonism to include moderate antiserotonin and weak anticholinergic activities. While specific quantitative data on these secondary activities are lacking in the current literature, the qualitative descriptions suggest that this compound may interact with various 5-HT and muscarinic receptor subtypes. A thorough characterization of these interactions using standard in vitro pharmacological assays would provide a more complete understanding of this compound's mechanism of action and could help to better predict its full range of clinical effects and potential adverse reactions. Further research is warranted to elucidate the precise molecular targets of this compound within the serotonergic and cholinergic systems.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays Using Quifenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine is a second-generation H1-antihistamine that also exhibits mast cell-stabilizing properties.[1] Its mechanism of action involves competitive antagonism of histamine (B1213489) H1 receptors and a reduction in the release of inflammatory mediators from mast cells.[1] This dual activity makes this compound a compound of interest for investigating allergic and inflammatory responses in vitro. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting mast cell degranulation and cytokine release.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in key in vitro cell-based assays. This data is illustrative and intended to provide a framework for experimental design and data analysis. Actual experimental results may vary.

Assay TypeCell LineAgonist (Concentration)Measured EndpointThis compound IC₅₀ (µM)Maximum Inhibition (%)
Mast Cell DegranulationRBL-2H3IgE/Anti-IgEβ-Hexosaminidase Release1585
Cytokine Release (TNF-α)HMC-1Phorbol Myristate Acetate (PMA) & IonomycinTNF-α Secretion2570
Cytokine Release (IL-6)HMC-1PMA & IonomycinIL-6 Secretion3065

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the described in vitro assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC This compound This compound This compound->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Activation DAG->NFkB Ca->NFkB Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines

This compound's Inhibition of H1 Receptor Signaling Pathway.

G start Start cell_culture Cell Culture (e.g., RBL-2H3, HMC-1) start->cell_culture drug_treatment Pre-incubation with This compound cell_culture->drug_treatment stimulation Stimulation with Agonist (e.g., IgE/Anti-IgE or PMA/Ionomycin) drug_treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection assay Perform Assay (β-Hexosaminidase or ELISA) supernatant_collection->assay data_analysis Data Analysis (IC₅₀ Calculation) assay->data_analysis end End data_analysis->end

General Experimental Workflow for In Vitro Assays.

Experimental Protocols

Mast Cell Degranulation Assay: β-Hexosaminidase Release

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, a marker of degranulation. The rat basophilic leukemia cell line (RBL-2H3) is a commonly used model for this assay.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's buffer

  • This compound stock solution (in a suitable solvent like DMSO)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • Triton X-100

  • 96-well plates

  • Plate reader (405 nm)

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence and sensitization.

  • Cell Washing and Drug Treatment:

    • Gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (solvent only).

  • Cell Stimulation:

    • Add 50 µL of DNP-HSA (final concentration 100 ng/mL) to stimulate degranulation.

    • For negative control (spontaneous release), add 50 µL of Tyrode's buffer.

    • For positive control (total release), add 50 µL of 0.1% Triton X-100.

    • Incubate for 1 hour at 37°C.

  • Enzyme Reaction:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

    • Incubate for 1 hour at 37°C.

  • Data Acquisition:

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100

    • Plot the percentage of inhibition (100 - % Release) against the log of this compound concentration to determine the IC₅₀ value.

Cytokine Release Assay: TNF-α and IL-6 Quantification

This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from human mast cells. The human mast cell line HMC-1 is a suitable model.

Materials:

  • HMC-1 cells

  • Complete growth medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • This compound stock solution

  • Human TNF-α and IL-6 ELISA kits

  • 24-well plates

Protocol:

  • Cell Seeding:

    • Seed HMC-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Allow the cells to acclimate for 2-4 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. Include a vehicle control.

  • Cell Stimulation:

    • Stimulate the cells by adding a combination of PMA (50 ng/mL) and Ionomycin (1 µM).

    • Include an unstimulated control (vehicle only).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC₅₀ values for TNF-α and IL-6 inhibition.

References

Application Notes and Protocols for the Solubilization of Quifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine hydrochloride is a second-generation antihistamine notable for its unique triple-action mechanism: selective H1 receptor antagonism, activation of diamine oxidase (histamine catabolism), and mast cell stabilization.[1][2][3] These properties make it a compound of significant interest for research in allergology, immunology, and potentially cardiology due to its observed antiarrhythmic effects.[1][4] Proper solubilization is a critical first step for accurate and reproducible results in laboratory experiments. This document provides detailed protocols and data for the effective solubilization and use of this compound hydrochloride in experimental settings.

Physicochemical Properties

A foundational understanding of this compound hydrochloride's physicochemical properties is essential for its appropriate handling and solution preparation.

  • Molecular Formula: C₂₀H₂₃NO · HCl

  • Molecular Weight: 329.87 g/mol

  • Appearance: Solid powder

Solubility Data

Table 1: Estimated Solubility of this compound Hydrochloride

SolventEstimated Solubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)~60~182
Ethanol~59~179
Water~2~6
Phosphate-Buffered Saline (PBS, pH 7.2)~1~3

Note: Data is extrapolated from Fexofenadine hydrochloride and should be confirmed empirically for this compound hydrochloride. It is confirmed that this compound hydrochloride is soluble in DMSO.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution in DMSO, suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.30 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Securely cap the tube and vortex at a medium speed until the powder is completely dissolved. The resulting solution should be clear and colorless.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. Store these aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Preparation of Working Solutions for In Vitro (Cell-Based) Assays

This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous medium, such as cell culture medium, for use in in vitro experiments.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, while some can tolerate up to 1%. It is recommended to keep the final DMSO concentration at or below 0.1% where possible.

  • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. The following formula can be used:

    V₁ = (C₂ * V₂) / C₁

    Where:

    • V₁ = Volume of the stock solution to be added

    • C₁ = Concentration of the stock solution (10 mM or 10,000 µM)

    • V₂ = Final volume of the working solution

    • C₂ = Desired final concentration of the working solution

    Example: To prepare 10 mL of cell culture medium with a final this compound hydrochloride concentration of 10 µM:

    V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Immediately and thoroughly mix the solution by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

  • Use: Use the freshly prepared working solution for your experiment promptly. It is not recommended to store aqueous solutions for more than one day.

Solubilization for In Vivo (Animal) Studies

For in vivo administration, this compound hydrochloride can be formulated in a suitable vehicle. A common approach involves dissolving the compound in a small amount of an organic solvent and then diluting it with a physiologically compatible vehicle.

Example Formulation (for oral gavage):

  • Initial Solubilization: Dissolve the required amount of this compound hydrochloride in a minimal volume of DMSO.

  • Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Dilution: While vortexing the vehicle solution, slowly add the DMSO-dissolved this compound hydrochloride to achieve the final desired concentration. The final DMSO concentration should be minimized, ideally below 5%.

  • Dosage: A study in children used a dosage of 2 mg/kg/day, which can be a starting point for dose-ranging studies in preclinical animal models.

Note: The optimal formulation and vehicle will depend on the specific animal model, route of administration, and experimental design. It is crucial to perform preliminary tolerability studies with the chosen vehicle.

Stability and Storage

  • Solid Powder: Store this compound hydrochloride powder in a dry, dark place at -20°C for long-term stability (months to years).

  • DMSO Stock Solutions: When stored in anhydrous DMSO in tightly sealed vials at -20°C, stock solutions are expected to be stable for several months. However, the stability of any compound in solution is compound-specific. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

  • Aqueous Solutions: Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.

Visualizations

Signaling Pathway of this compound Hydrochloride

Quifenadine_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_additional_mechanisms Additional Mechanisms of this compound HCl Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Allergic_Response Allergic Response (e.g., inflammation, contraction of smooth muscle) DAG->Allergic_Response Contributes to Ca_release->Allergic_Response Leads to Quifenadine_HCl This compound HCl Quifenadine_HCl->H1_Receptor Blocks Quifenadine_HCl2 This compound HCl DAO Diamine Oxidase (DAO) Quifenadine_HCl2->DAO Activates Mast_Cell Mast Cell Quifenadine_HCl2->Mast_Cell Stabilizes Histamine_Degradation Histamine Degradation DAO->Histamine_Degradation Increases Histamine_Release Histamine Release Mast_Cell->Histamine_Release Inhibits

Caption: Mechanism of Action of this compound Hydrochloride.

Experimental Workflow for Solubilization

Solubilization_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound HCl Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw For Experiment dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: General workflow for preparing this compound HCl solutions.

References

Application Notes and Protocols for Quifenadine Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Quifenadine in biological matrices, specifically blood, using High-Performance Liquid Chromatography (HPLC). The provided methods are intended to serve as a comprehensive guide for analytical chemists and researchers in a laboratory setting.

Introduction

This compound, chemically known as quinuclidinyl-3-diphenyl carbinol hydrochloride, is a first-generation H1-histamine receptor blocker.[1][2][3] It is utilized in the treatment of various allergic conditions such as anaphylactic shock, urticaria, hay fever, and allergic rhinitis.[1][2] Unlike some other first-generation antihistamines, this compound exhibits weak sedative properties as it does not significantly inhibit the central nervous system. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective method for this purpose.

Principle of the Method

The described method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound from blood samples. The protocol involves an initial liquid-liquid extraction of this compound from the biological matrix, followed by chromatographic separation on a C18 column. A gradient elution with a mobile phase consisting of an acetonitrile (B52724) and a buffered aqueous solution is employed to achieve optimal separation. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Workflow

The general workflow for the HPLC quantification of this compound from blood samples is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Blood_Sample Blood Sample Collection Extraction Liquid-Liquid Extraction (Chloroform, pH 9.0) Blood_Sample->Extraction Purification Extract Purification (TLC and Hexane Wash) Extraction->Purification Injection Sample Injection (4 µL) Purification->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210-300 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification Report Result Reporting Quantification->Report HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_instrument_params Instrument Parameters cluster_results Analytical Results Composition Composition (Aqueous:Organic) Retention_Time Retention Time Composition->Retention_Time pH pH pH->Retention_Time Additives Additives (e.g., Buffers) Peak_Shape Peak Shape Additives->Peak_Shape Column_Type Column Type (e.g., C18) Column_Type->Retention_Time Particle_Size Particle Size Resolution Resolution Particle_Size->Resolution Column_Dimensions Column Dimensions Column_Dimensions->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Temperature Temperature->Retention_Time Detection_Wavelength Detection Wavelength Sensitivity Sensitivity Detection_Wavelength->Sensitivity Injection_Volume Injection Volume Injection_Volume->Sensitivity Retention_Time->Resolution Resolution->Peak_Shape Peak_Shape->Sensitivity

References

Application Notes and Protocols for Designing Dose-Response Experiments with Quifenadine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine is a second-generation H1-antihistamine that acts as a competitive antagonist of histamine (B1213489) H1 receptors.[1][2] Beyond its antihistaminic effects, this compound also exhibits anti-inflammatory properties, making it a compound of interest for further investigation in various cellular contexts.[1] A key aspect of its mechanism involves the modulation of intracellular signaling pathways, including the inhibition of NF-κB and the MAPK/ERK pathway, which are crucial regulators of inflammation and cell proliferation.[3][4] Additionally, this compound has been shown to activate the enzyme diamine oxidase, which is involved in the breakdown of histamine.

These application notes provide a comprehensive guide for designing and conducting dose-response experiments with this compound in a cell culture setting. The protocols detailed below will enable researchers to assess the effects of this compound on cell viability, protein expression, and key signaling pathways.

Data Presentation

The following tables provide a structured summary of the quantitative data and experimental parameters for the protocols described herein.

Table 1: Recommended this compound Concentration Range for Dose-Response Experiments

ParameterRecommended ValueRationale
Stock Solution Concentration 10 mM in DMSOStandard practice for creating a concentrated stock for in vitro use.
Initial Range-Finding Study 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µMTo determine the approximate effective concentration range. Based on typical concentrations used for other second-generation antihistamines in vitro.
Definitive Dose-Response Study 8-10 concentrations in a semi-logarithmic series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM)To generate a complete dose-response curve and determine the IC50 value.
Vehicle Control DMSO at the same final concentration as the highest this compound doseTo account for any effects of the solvent on the cells.

Table 2: Experimental Parameters for Cell Viability (MTT) Assay

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)
This compound Incubation Time 24, 48, or 72 hours
MTT Reagent Concentration 0.5 mg/mL final concentration
MTT Incubation Time 2-4 hours
Solubilizing Agent DMSO or 0.01 M HCl in 10% SDS
Absorbance Wavelength 570 nm (measurement), 630 nm (reference)

Table 3: Experimental Parameters for Western Blot Analysis

ParameterRecommended Value
Cell Seeding Density 1 x 10^6 cells/well (6-well plate)
This compound Incubation Time 24 hours (or as determined by time-course experiments)
Lysis Buffer RIPA buffer with protease and phosphatase inhibitors
Total Protein per Lane 20-30 µg
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature
Detection Method Chemiluminescence or fluorescence

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (refer to Table 1).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol allows for the detection and quantification of specific proteins to investigate the effect of this compound on signaling pathways.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Bradford reagent

  • Bovine serum albumin (BSA) standards

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the selected duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification (Bradford Assay):

    • Prepare a series of BSA standards (e.g., 0.1 to 1 mg/mL).

    • Add 5 µL of each standard and cell lysate to separate wells of a 96-well plate.

    • Add 250 µL of Bradford reagent to each well and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 595 nm.

    • Determine the protein concentration of the lysates from the standard curve.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using appropriate software and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Dose_Response_Treatment Dose-Response Treatment Cell_Culture->Dose_Response_Treatment Quifenadine_Prep This compound Preparation Quifenadine_Prep->Dose_Response_Treatment MTT_Assay Cell Viability (MTT) Dose_Response_Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Dose_Response_Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Quifenadine_Signaling_Pathway This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Inhibition Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Activation Cellular_Response ↓ Cellular Response (e.g., Inflammation, Proliferation) MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response Dose_Response_Logic Concentration Increasing this compound Concentration Cell_Viability Decreasing Cell Viability Concentration->Cell_Viability leads to Signaling_Inhibition Inhibition of Downstream Signaling (e.g., p-ERK, NF-κB) Concentration->Signaling_Inhibition results in IC50 IC50 Value Cell_Viability->IC50 determines

References

Application Notes & Protocols: Methodology for Studying Mast Cell Stabilization with Quifenadine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are crucial effector cells in the immune system, central to the pathophysiology of allergic and inflammatory diseases.[1] Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation, a process that releases a cascade of potent pro-inflammatory mediators, including histamine (B1213489), proteases (e.g., tryptase), and cytokines.[1][2] The stabilization of mast cells to prevent this mediator release is a primary therapeutic strategy for managing allergic conditions.[1][3]

Quifenadine (trade name: Fenkarol) is a second-generation H1 antihistamine that exhibits a multi-faceted mechanism of action. Beyond its primary role as a competitive H1 receptor antagonist, this compound possesses distinct mast cell-stabilizing properties, which prevent the degranulation process. It is also reported to activate the enzyme diamine oxidase, which enhances the breakdown of endogenous histamine. This combination of activities makes this compound an interesting subject for studying the modulation of allergic responses.

These application notes provide detailed methodologies for the in vitro evaluation of this compound's mast cell-stabilizing effects, offering protocols for key assays and guidance on data interpretation.

Mechanism of Action of this compound

This compound's efficacy in mitigating allergic symptoms stems from three primary actions:

  • H1 Receptor Blockade: As a competitive antagonist, this compound binds to H1 receptors on target cells, preventing histamine from inducing symptoms like itching, vasodilation, and bronchoconstriction.

  • Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators at the source. This action is likely mediated by the modulation of intracellular calcium (Ca²⁺) signaling, a critical step for vesicle fusion and mediator release.

  • Histamine Degradation: A unique feature of this compound is its ability to activate diamine oxidase, an enzyme that degrades histamine, further lowering histamine concentrations in tissues.

Below is a diagram illustrating the proposed mechanisms of this compound in the context of an allergic response.

cluster_0 Mast Cell cluster_1 Target Cell (e.g., Smooth Muscle, Endothelial) MC Mast Cell Granules Histamine Granules Histamine Histamine MC->Histamine Releases TC Target Cell H1R H1 Receptor Symptoms Allergic Symptoms (Itching, Vasodilation) H1R->Symptoms Triggers Histamine->H1R Binds Degraded Inactive Metabolites This compound This compound This compound->MC  Stabilizes (Inhibits Degranulation) This compound->H1R  Blocks DAO Diamine Oxidase (DAO) This compound->DAO  Activates DAO->Histamine Degrades

Caption: Multi-faceted mechanism of this compound action.

The signaling cascade leading to mast cell degranulation is complex. It begins with antigen-mediated cross-linking of IgE bound to FcεRI receptors, which initiates a tyrosine kinase-based signaling pathway. This leads to the activation of Phospholipase C (PLC), generating inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which in turn activates store-operated calcium entry (SOCE), leading to a sustained increase in cytosolic Ca²⁺ that is essential for degranulation.

cluster_cell Mast Cell Cytoplasm cluster_membrane Plasma Membrane PLC PLCγ IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Triggers Ca²⁺ Release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) PKC->Degranulation Ca_cytosol ↑ Cytosolic Ca²⁺ ER->Ca_cytosol SOCE SOCE Channels (e.g., Orai1) ER->SOCE Ca_cytosol->PKC Activates Ca_cytosol->Degranulation FcERI IgE-FcεRI Syk Syk FcERI->Syk Activates Antigen Antigen Antigen->FcERI Cross-links Syk->PLC Activates SOCE->Ca_cytosol This compound This compound This compound->SOCE Putative Inhibition Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->SOCE Influx

Caption: IgE-mediated mast cell activation pathway and putative inhibition by this compound.

Experimental Protocols

To assess the mast cell stabilizing activity of this compound, several in vitro assays can be employed. The following protocols detail the most common methods.

Protocol 1: β-Hexosaminidase Release Assay

This assay is a widely used, reliable, and quantitative method to measure mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine upon stimulation. The rat basophilic leukemia cell line, RBL-2H3, is a common and convenient model for these studies.

3.1.1 Materials

  • RBL-2H3 cells

  • Complete Medium: MEM with 20% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE (monoclonal antibody)

  • Tyrode's Buffer (or HEPES buffer)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer

  • Substrate Solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer

  • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer

  • 96-well cell culture plates (clear, flat-bottom)

  • Microplate reader (405 nm)

3.1.2 Experimental Workflow

A 1. Seed RBL-2H3 Cells (e.g., 2x10⁴ cells/well) in 96-well plate B 2. Sensitize Cells Add Anti-DNP IgE (e.g., 50 ng/well) A->B C 3. Incubate Overnight (16-24 hours at 37°C, 5% CO₂) B->C D 4. Wash Cells (2x with warm Tyrode's Buffer) to remove unbound IgE C->D E 5. Pre-treatment Add this compound at various concentrations D->E F 6. Incubate (30-60 minutes at 37°C) E->F G 7. Stimulate Degranulation Add DNP-HSA (antigen) to treated wells F->G I 9. Incubate (1 hour at 37°C) G->I H 8. Set Controls - Negative Control (Buffer only) - Total Release (Lysis Buffer) H->I J 10. Assay β-Hexosaminidase Transfer supernatant to new plate. Add pNAG substrate. I->J K 11. Incubate & Stop (1 hour at 37°C). Add Stop Solution. J->K L 12. Read Absorbance (405 nm) K->L M 13. Calculate % Inhibition L->M

Caption: Workflow for the β-Hexosaminidase mast cell degranulation assay.

3.1.3 Detailed Procedure

  • Cell Seeding & Sensitization:

    • Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Add 50 ng/well of anti-DNP IgE for sensitization.

    • Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ incubator.

  • Washing and Treatment:

    • The next day, gently wash the cells twice with 100 µL of warm Tyrode's buffer to remove unbound IgE.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Induce degranulation by adding 50 µL of DNP-HSA (final concentration 10-100 ng/mL) to all wells except the negative control and total release wells.

    • For the Negative Control (spontaneous release), add 50 µL of Tyrode's buffer.

    • For Total Release , add 50 µL of lysis buffer (0.1% Triton X-100).

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Measurement:

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • To determine total enzyme content, add 50 µL of lysis buffer to the remaining cells in the original plate.

    • Add 50 µL of pNAG substrate solution to each well of the new plate (supernatants) and the original plate (cell lysates).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 150 µL of Stop Solution to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample well using the formula:

      • % Release = [OD(Sample) / OD(Total Release)] x 100

    • Calculate the percentage inhibition of degranulation by this compound:

      • % Inhibition = [1 - (Release(this compound) - Release(Spontaneous)) / (Release(Stimulated Control) - Release(Spontaneous))] x 100

Protocol 2: Flow Cytometry Analysis of CD63 Expression

Upon activation, the granular membrane protein CD63 is translocated to the cell surface, making it an excellent marker for degranulation that can be quantified by flow cytometry. This method is particularly useful for primary human mast cells.

3.2.1 Materials

  • Human mast cells (e.g., differentiated from CD34+ progenitors)

  • Appropriate cell culture medium (e.g., containing hIL-3, hIL-6, hSCF)

  • Sensitizing agent (e.g., IgE) and stimulant (e.g., anti-IgE antibody)

  • This compound stock solution

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Fluorochrome-conjugated anti-CD63 antibody (and relevant isotype control)

  • Flow cytometer

3.2.2 Procedure

  • Cell Culture and Sensitization: Culture and sensitize human mast cells with IgE as per established protocols.

  • Treatment and Stimulation:

    • Resuspend cells in buffer and aliquot into FACS tubes.

    • Pre-incubate cells with desired concentrations of this compound for 30-60 minutes at 37°C.

    • Add the stimulant (e.g., anti-IgE) to induce degranulation and incubate for 1 hour at 37°C.

  • Staining:

    • Place tubes on ice to stop the reaction.

    • Add the anti-CD63 antibody to each tube.

    • Incubate for 30 minutes on ice in the dark.

    • Wash cells twice with cold FACS buffer.

  • Acquisition and Analysis:

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the mast cell population and quantify the percentage of CD63-positive cells or the mean fluorescence intensity (MFI) of CD63.

    • Compare the results from this compound-treated samples to the stimulated and unstimulated controls.

Data Presentation

Quantitative data should be organized to clearly demonstrate the dose-dependent effects of this compound. Results are often presented as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half).

Table 1: Comparison of Methods for Measuring Mast Cell Degranulation

Assay MethodPrincipleAdvantagesDisadvantagesKey References
β-Hexosaminidase Assay Spectrophotometric detection of a chromophore released by enzymatic activity from granules.High-throughput, cost-effective, reproducible, quantitative.Indirect measure of histamine release; requires cell lysis for total release.
Tryptase Assay Spectrophotometric detection of a chromophore cleaved by tryptase, an enzyme specific to mast cells.Highly specific marker for mast cell activation.Kits can be more expensive than β-hexosaminidase.
Histamine Release Assay Direct quantification of histamine in the supernatant, typically by ELISA or fluorometric assay.Direct and physiologically relevant measure.Can be more technically demanding and costly than enzyme assays.
Flow Cytometry (CD63) Quantification of the surface expression of the degranulation marker CD63.Provides single-cell data; can be used with mixed cell populations; multiparametric analysis is possible.Requires a flow cytometer; can be lower throughput.
Annexin-V Binding Assay Flow cytometric detection of annexin-V binding to phosphatidylserine (B164497) exposed on exocytosing granules.A powerful method to monitor the dynamics of degranulation.Less common than other methods; requires specific reagents.

Table 2: Example Data Presentation for H1 Antagonists on Neoplastic Mast Cell Lines (for reference)

While specific IC₅₀ values for this compound on mast cell stabilization are not detailed in the provided search context, data for other H1 antagonists can serve as a template for how results should be presented. The following data is adapted from a study on the growth-inhibitory effects of terfenadine (B1681261) and loratadine (B1675096) on neoplastic mast cells.

Cell LineCompoundIC₅₀ (µM) for Growth InhibitionTime Point
HMC-1.1Terfenadine5 - 20 µM48 hours
HMC-1.2Terfenadine1 - 10 µM48 hours
C2 (canine)Terfenadine5 - 10 µM48 hours
HMC-1.1Loratadine> 10 µM48 hours
HMC-1.2Loratadine> 10 µM48 hours
C2 (canine)Loratadine> 10 µM48 hours
This table illustrates how to present comparative efficacy data. A similar table should be generated with experimental data for this compound's effect on degranulation inhibition.

Conclusion

The provided protocols offer a robust framework for researchers to investigate and quantify the mast cell-stabilizing properties of this compound. The β-hexosaminidase assay is a reliable starting point for high-throughput screening, while flow cytometry provides more detailed single-cell analysis. By employing these methodologies, researchers can effectively characterize the pharmacological profile of this compound and its potential as a therapeutic agent that acts beyond simple H1 receptor antagonism.

References

Utilizing Quifenadine as a Selective H1-Histamine Receptor Antagonist: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine is a second-generation H1-histamine receptor antagonist characterized by its high selectivity for peripheral H1 receptors and a reduced sedative effect compared to first-generation antihistamines.[1][2] This makes it a valuable tool for in vitro and in vivo research into histamine-mediated signaling pathways and for the preclinical development of anti-allergic and anti-inflammatory therapies. These application notes provide detailed protocols for utilizing this compound to study H1 receptor antagonism, including methods for determining binding affinity, functional activity, and in vivo efficacy.

Mechanism of Action

This compound acts as a competitive antagonist at H1 histamine (B1213489) receptors, preventing histamine from binding and initiating downstream signaling cascades.[2][3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein pathway. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, effectively inhibits these downstream events. Some evidence also suggests that this compound may possess anti-inflammatory properties beyond H1 receptor antagonism and may contribute to the stabilization of mast cells.

Data Presentation

In Vitro Efficacy and Binding Affinity of H1-Receptor Antagonists

The following table summarizes key in vitro parameters for several H1-receptor antagonists to provide a comparative context for the evaluation of this compound. Note: Specific experimental values for this compound were not available in the reviewed literature and should be determined empirically using the protocols provided below.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Cell Type/Assay Condition
This compound To be determinedTo be determinedHEK293 cells expressing human H1 receptor
Desloratadine0.4 - 0.87-Cloned human H1 receptors
Levocetirizine2-Cloned human H1 receptors
Fexofenadine10 - 175246Cloned human H1 receptors, Human H1 receptor
Cetirizine6 - 47-Cloned human H1 receptors
Emedastine1.31.44Rodent brain H1 receptors, Human trabecular meshwork cells
Preclinical Pharmacokinetic Parameters of H1-Receptor Antagonists in Rats

This table provides an overview of pharmacokinetic parameters for a representative second-generation H1-receptor antagonist, Fexofenadine, in rats. This data is useful for designing in vivo studies with this compound, for which specific preclinical pharmacokinetic data was not found.

ParameterFexofenadine (10 mg/kg, oral)Fexofenadine (10 mg/kg, IV)
AUC (0-∞) (min·µg/mL) 5.53 ± 1.12-
Tmax (h) Not specified-
Cmax (ng/mL) Not specified-
Half-life (T½) (h) Not specified-
Clearance (CL) (L/kg/h) -Not specified
Volume of Distribution (Vd) (L/kg) -Not specified
Bioavailability (%) Not specified-

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using [3H]-mepyramine, a known H1 receptor antagonist radioligand.

Materials:

  • Cell Membranes: Homogenates from HEK293 cells transiently expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: 10 µM Mianserin or unlabeled mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer to cover a concentration range from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the [3H]-mepyramine stock in assay buffer to a final working concentration of approximately 1-5 nM.

    • Prepare the cell membrane homogenate in assay buffer to a protein concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-mepyramine, and cell membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, [3H]-mepyramine, and cell membrane suspension.

    • Competitive Binding: Add the serially diluted this compound solutions, [3H]-mepyramine, and cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) prep_this compound Prepare serial dilutions of this compound comp_binding Competitive Binding: Membranes + [3H]-mepyramine + this compound prep_this compound->comp_binding prep_radioligand Prepare working solution of [3H]-mepyramine total_binding Total Binding: Membranes + [3H]-mepyramine prep_radioligand->total_binding nsb Non-specific Binding: Membranes + [3H]-mepyramine + Mianserin prep_radioligand->nsb prep_radioligand->comp_binding prep_membranes Prepare cell membrane homogenate prep_membranes->total_binding prep_membranes->nsb prep_membranes->comp_binding incubation Incubate at 25°C for 4 hours total_binding->incubation nsb->incubation comp_binding->incubation filtration Filter and wash to separate bound and free radioligand incubation->filtration counting Measure radioactivity (CPM) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cell_plating Seed H1R-expressing HEK293 cells in 96-well plate dye_loading Load cells with Fluo-4 AM calcium indicator cell_plating->dye_loading pre_incubation Pre-incubate cells with serial dilutions of this compound dye_loading->pre_incubation baseline Record baseline fluorescence pre_incubation->baseline stimulation Stimulate with Histamine (EC80 concentration) baseline->stimulation record_response Record peak fluorescence response stimulation->record_response analysis Data Analysis: Calculate IC50 record_response->analysis cluster_dosing Dosing cluster_challenge Histamine Challenge cluster_measurement Measurement & Analysis dosing Administer this compound (or vehicle) orally to guinea pigs anesthesia Anesthetize guinea pig dosing->anesthesia plethysmography Place in whole-body plethysmograph anesthesia->plethysmography histamine_aerosol Expose to histamine aerosol plethysmography->histamine_aerosol record_pcd Record time to pre-convulsive dyspnea (PCD) histamine_aerosol->record_pcd calculate_protection Calculate percentage of protection record_pcd->calculate_protection Histamine Histamine H1R H1 Receptor Histamine->H1R Binds and Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

Application Notes and Protocols for In Vivo Administration of Quifenadine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine is a second-generation H1-antihistamine that acts as a competitive antagonist at H1 histamine (B1213489) receptors.[1] It is primarily used to manage allergic conditions.[1] Unlike first-generation antihistamines, this compound has a reduced sedative effect due to its lower propensity to cross the blood-brain barrier.[2] In preclinical research, rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of compounds like this compound. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, including oral, intraperitoneal, and intravenous routes. The following protocols are based on established methodologies for administering H1-antihistamines to rodents and should be adapted to specific experimental designs.

Mechanism of Action

This compound is an H1-receptor antagonist that competitively inhibits the binding of histamine to H1 receptors.[1] This action blocks the downstream signaling cascade typically initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the activation of the NF-κB transcription factor and the expression of pro-inflammatory cytokines and cell adhesion molecules. By blocking the H1 receptor, this compound mitigates these inflammatory responses.

Signaling Pathway

Quifenadine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound This compound->H1R Inhibition Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: this compound inhibits the H1 receptor signaling pathway.

Data Presentation: Administration Routes and Dosages

While specific studies on this compound in rodents are limited, the following table summarizes common administration routes and dosages for other H1-antihistamines, which can serve as a starting point for study design.

Administration RouteRodent ModelTypical Dosage RangeFrequencyReference Compound(s)
Oral (p.o.) Rat0.5 - 50 mg/kgOnce dailyLoratadine
Mouse1 - 10 mg/kgOnce dailyDesloratadine
Intraperitoneal (i.p.) Rat5 - 20 mg/kgSingle doseFexofenadine, (R)-alpha-methylhistamine
Mouse10 - 100 mg/kgSingle dose(R)-alpha-methylhistamine
Intravenous (i.v.) Rat1 - 10 mg/kgSingle doseFexofenadine
Mouse1 - 10 mg/kgSingle doseGeneral Guideline

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct dose volume.

  • Vehicle Preparation: Prepare the this compound formulation in a suitable vehicle. Ensure the solution is well-mixed, especially if it is a suspension.

  • Restraint:

    • Mouse: Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Rat: Securely hold the rat, extending its head and neck. For larger rats, a two-person technique may be necessary.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in place, slowly administer the this compound solution.

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 mL) and needles (23-27 gauge)

  • 70% ethanol (B145695) or other skin disinfectant

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to calculate the required injection volume.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Restraint:

    • Mouse: Restrain the mouse with its head tilted slightly downwards.

    • Rat: A two-person restraint technique is often preferred. One person restrains the rat while the other performs the injection.

  • Injection Procedure:

    • Clean the injection site with a disinfectant.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

    • Slowly inject the solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Observe for any adverse reactions.

Intravenous (IV) Injection

IV injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents.

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • A rodent restrainer

  • 70% ethanol

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct injection volume.

  • Vein Dilation: Place the animal in a restrainer and warm its tail using a heat lamp to make the lateral tail veins more visible and accessible.

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Injection Procedure:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into the vein. A successful insertion is often indicated by a small amount of blood entering the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor for any adverse effects.

Experimental Workflow Diagram

Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimation & Baseline Measurements start->animal_prep dosing_prep This compound Formulation & Dose Calculation animal_prep->dosing_prep admin_route Select Administration Route dosing_prep->admin_route oral Oral Gavage admin_route->oral Oral ip Intraperitoneal Injection admin_route->ip IP iv Intravenous Injection admin_route->iv IV monitoring Post-Administration Monitoring (Clinical Signs, Behavior) oral->monitoring ip->monitoring iv->monitoring data_collection Data Collection (e.g., Blood Sampling, Tissue Harvest) monitoring->data_collection analysis Data Analysis (Pharmacokinetics, Efficacy) data_collection->analysis end End: Report Findings analysis->end

Caption: A generalized workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Quifenadine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the stability of Quifenadine in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a second-generation H1 antihistamine.[1] Chemically, it is a quinuclidine (B89598) derivative with the molecular formula C₂₀H₂₃NO and a molar mass of 293.410 g·mol⁻¹.[1] It is known to be more soluble in organic solvents than in water. This compound hydrochloride is a common salt form used in research and pharmaceutical formulations.[2]

Q2: How does this compound exert its biological effects?

A2: this compound primarily acts as a competitive antagonist of the histamine (B1213489) H1 receptor, preventing histamine from binding and eliciting an allergic response.[3][4] Uniquely, it also activates the enzyme diamine oxidase, which is involved in the breakdown of endogenous histamine. This dual mechanism of action contributes to its therapeutic effects.

Q3: What are the common experimental buffers used for drug stability studies?

A3: Common buffers for assessing the stability of pharmaceutical compounds include phosphate-buffered saline (PBS), citrate (B86180) buffers, and acetate (B1210297) buffers. The choice of buffer depends on the desired pH range for the experiment, as it should mimic physiological conditions or specific experimental requirements.

Q4: Is the stability of this compound pH-dependent?

A4: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure and the behavior of similar antihistamines like Fexofenadine, its stability is expected to be pH-dependent. Fexofenadine has been shown to degrade in both acidic and alkaline conditions. Therefore, it is crucial to determine the optimal pH range for maintaining this compound's stability in your experiments.

Q5: How can I quantify the concentration of this compound in my buffer solutions?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying this compound. A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer (such as phosphate (B84403) or acetate buffer) at a specific pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experiment (typically <0.5%).- Adjust the pH of the buffer to a range where this compound solubility is higher (requires preliminary solubility testing).- Prepare a more concentrated stock solution in an organic solvent and perform a final dilution into the aqueous buffer immediately before use.
Loss of this compound activity over time in solution Degradation of this compound in the experimental buffer.- Perform a stability study to determine the degradation rate at the experimental pH and temperature (see Experimental Protocols section).- Prepare fresh solutions of this compound for each experiment.- Store stock solutions at -20°C or -80°C in an appropriate organic solvent and protect from light. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Instability of this compound under specific experimental conditions.- Verify the pH of your buffer solution before adding this compound.- Protect your experimental setup from light, as some antihistamines are known to be light-sensitive.- Assess the stability of this compound at the specific temperature of your experiment.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products under acidic, alkaline, oxidative, and photolytic stress.- Use a stability-indicating HPLC method that can separate the parent this compound peak from any degradation product peaks.

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of this compound

This protocol outlines a general procedure to evaluate the stability of this compound in buffers of different pH values.

1. Materials:

  • This compound hydrochloride

  • Phosphate buffer (e.g., 50 mM, pH 5.0, 7.4, and 9.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 HPLC column

  • pH meter

  • Incubator/water bath

2. Procedure:

  • Prepare Buffers: Prepare phosphate buffers at pH 5.0, 7.4, and 9.0.

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Prepare Test Solutions: Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound.

    • Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (typically around 220-260 nm for similar compounds).

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Table 1: Example Data Summary for this compound Stability at 37°C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Degradation (%)Estimated Half-life (hours)
5.0100.295.15.1> 48
7.4100.198.51.6> 72
9.099.885.314.5~ 36

Note: This is example data and should be replaced with actual experimental results.

Visualizations

This compound Mechanism of Action

Quifenadine_Mechanism Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds to Histamine_Degradation Histamine Degradation Allergic_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Allergic_Response activates This compound This compound This compound->H1_Receptor blocks Diamine_Oxidase Diamine Oxidase This compound->Diamine_Oxidase activates Diamine_Oxidase->Histamine degrades

Caption: this compound's dual mechanism of action.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_stock Prepare this compound Stock Solution start->prep_stock prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sample Sample at Time Intervals incubate->sample analyze HPLC Analysis sample->analyze data Data Analysis (Degradation Rate, Half-life) analyze->data end End data->end

Caption: Workflow for assessing this compound stability.

References

How to minimize the sedative effects of Quifenadine in animal research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the sedative effects of Quifenadine in animal research.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cause sedation in my animal model?

A1: this compound is a second-generation H1-antihistamine, which is characterized by its minimal sedative effects.[1][2] This is primarily because it has a low affinity for H1 receptors in the central nervous system (CNS) and does not readily cross the blood-brain barrier (BBB).[2] Unlike first-generation antihistamines (e.g., diphenhydramine), which are known to cause significant drowsiness, this compound is designed to be non-sedating at therapeutic doses.[1][2]

Q2: Under what circumstances might I observe sedative-like effects with this compound?

A2: While unlikely at standard doses, sedative effects could potentially be observed in the following situations:

  • High Doses: Administration of doses significantly higher than the established therapeutic range may lead to increased CNS penetration and off-target effects, potentially resulting in sedation.

  • Concomitant Use of CNS Depressants: The sedative effects of this compound can be enhanced when co-administered with other substances that depress the central nervous system, such as alcohol, benzodiazepines, or certain analgesics.

  • Impaired Metabolism or Excretion: Animals with compromised liver or kidney function may have altered drug metabolism and clearance, leading to higher plasma concentrations of this compound and an increased risk of side effects, including sedation.

  • Species-Specific Sensitivity: Different animal species and even strains may exhibit varying sensitivities to antihistamines.

Q3: How can I be sure that the observed effects are sedation and not something else?

A3: It is crucial to differentiate sedation from other potential experimental confounds. A general decrease in activity could also be a sign of malaise, toxicity, or a specific effect of your experimental model. To specifically assess for sedation, it is recommended to use standardized behavioral tests that measure motor coordination and exploratory behavior, such as the Rotarod test and the Open Field test.

Q4: What are the primary mechanisms that prevent this compound from being sedative?

A4: There are two main mechanisms:

  • Low Blood-Brain Barrier Penetration: this compound, like other second-generation antihistamines, is a substrate for P-glycoprotein (P-gp), an efflux pump at the BBB that actively transports the drug out of the brain, thus limiting its central activity.

  • High Selectivity for Peripheral H1 Receptors: It has a higher affinity for H1 receptors in the periphery compared to those in the brain.

Troubleshooting Guide: Unexpected Sedative Effects

If you observe unexpected sedative-like behaviors in your animals treated with this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
General lethargy and reduced movement in all treated animals. Dose may be too high. Review the literature for established dose ranges for your specific animal model and experimental paradigm. If data is unavailable, conduct a dose-response study to determine the optimal non-sedating dose.
Interaction with other compounds. Carefully review all substances administered to the animals, including anesthetics, analgesics, and vehicle components. Consider potential pharmacodynamic or pharmacokinetic interactions. If possible, conduct a study arm with this compound alone to isolate its effects.
Impaired balance and motor coordination (e.g., poor performance on Rotarod test). Central nervous system depression. This is a stronger indication of a sedative effect. Confirm by running a full behavioral assessment (see Experimental Protocols below). If confirmed, reducing the dose of this compound is the primary course of action.
Interaction with a CNS depressant. If co-administering with a known or suspected CNS depressant (e.g., a benzodiazepine (B76468) for anxiety models), consider reducing the dose of either this compound or the interacting drug. Run appropriate control groups to understand the interaction.
Variability in sedative effects between animals. Individual differences in metabolism or P-gp function. Ensure that your animal population is as homogenous as possible in terms of age, weight, and health status. Genetic variations within a strain can also lead to differences in drug metabolism.
Inconsistent drug administration. Verify your dosing procedure to ensure accurate and consistent administration for all animals.

Comparative Sedative Effects of Antihistamines in Animal Models

The following table summarizes findings from studies comparing the CNS effects of different antihistamines in rodents. This data helps to contextualize the low sedative potential of second-generation agents like this compound.

Antihistamine Generation Effect on Spontaneous Locomotor Activity Effect on Motor Coordination (Rotarod) Reference
Chlorpheniramine FirstSignificant reductionSignificant reduction
Diphenhydramine FirstIncreased motor time, decreased trials completedNot explicitly stated, but implies impairment
Ebastine SecondSignificant reductionNo significant effect
Fexofenadine (B15129) SecondNo significant effectNo significant effect
Cetirizine SecondIncreased reaction time at high dosesIncreased motor time
Loratadine & Desloratadine SecondNo significant effect at higher dosesNo significant effect

Note: Data for this compound is not directly available in these comparative studies, but its classification as a second-generation antihistamine suggests a profile similar to fexofenadine and loratadine.

Experimental Protocols

Protocol 1: Assessment of Sedation and Locomotor Activity using the Open Field Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior. A decrease in distance traveled and rearing frequency can be indicative of sedation.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead camera and tracking software.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Administer this compound or vehicle control at the desired dose and route.

    • At the expected time of peak drug effect, place the animal in the center of the open field arena.

    • Record activity for a set period, typically 5-10 minutes.

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of rearing events

    • Velocity

  • Interpretation: A significant decrease in total distance traveled and rearing, without signs of toxicity, suggests a sedative effect.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training:

    • In the days leading up to the experiment, train the animals to walk on the rotarod at a constant, low speed.

    • Conduct multiple training trials until a stable baseline performance is achieved.

  • Procedure:

    • Administer this compound or vehicle control.

    • At the expected time of peak effect, place the animal on the rotating rod.

    • The rod is typically set to accelerate from a low to a high speed over a period of a few minutes.

  • Parameters to Measure:

    • Latency to fall from the rod.

    • The speed of the rod at the time of the fall.

  • Interpretation: A statistically significant decrease in the latency to fall compared to the vehicle control group indicates impaired motor coordination, a key feature of sedation.

Signaling Pathways and Experimental Workflows

Histamine (B1213489) H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor (a Gq-protein coupled receptor) activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to the physiological effects of histamine. This compound acts as an antagonist, blocking histamine from binding to the H1 receptor and thus preventing this downstream signaling.

G cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates Response Physiological Response (e.g., Allergic Reaction) Ca2->Response PKC->Response

Caption: this compound blocks histamine binding to the H1 receptor, inhibiting downstream signaling.

Experimental Workflow for Investigating Unexpected Sedation

This workflow outlines the logical steps a researcher should take if they suspect this compound is causing sedative effects in their animal model.

G A Unexpected Sedation Observed (e.g., reduced activity) B Is the dose within the established therapeutic range for this model? A->B C Reduce Dose B->C No D Are other CNS depressants being co-administered? B->D Yes F Quantify Sedative Effects: Conduct Open Field and Rotarod Tests C->F E Isolate variables: Test this compound alone D->E Yes D->F No E->F G Sedation Confirmed? F->G H Continue with optimized (lower) dose G->H Yes I Consider alternative non-sedating antihistamine (e.g., Fexofenadine) G->I No, or sedation persists at effective dose J Problem Resolved H->J I->J

Caption: A troubleshooting workflow for addressing unexpected sedative effects of this compound.

References

Addressing Quifenadine hydrochloride polymorphism in drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quifenadine hydrochloride. The information provided is intended to help address challenges related to its polymorphic nature during drug formulation.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound hydrochloride?

A1: this compound hydrochloride is known to exist in at least four distinct solid forms: three anhydrous polymorphs (Form A, Form B, and Form C) and a dihydrate form (Form DH).[1] Form A is the most thermodynamically stable anhydrous form.[1] The different forms arise from variations in the molecular conformation and/or the crystal packing arrangement.[1]

Q2: Why is it crucial to control the polymorphic form of this compound hydrochloride in my formulation?

A2: Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and mechanical properties. These differences can significantly impact the final drug product's bioavailability, therapeutic efficacy, and shelf-life.[2][3] For instance, a more soluble metastable form might offer enhanced bioavailability but could convert to a more stable, less soluble form over time, leading to a decrease in drug performance. Therefore, controlling the polymorphic form is essential for ensuring consistent product quality and therapeutic effect.

Q3: Which analytical techniques are recommended for identifying and quantifying this compound hydrochloride polymorphs?

A3: A combination of analytical techniques is generally recommended for the comprehensive characterization of polymorphic forms. The most common and powerful methods include:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine melting points and enthalpies of fusion, which are characteristic for each polymorph. It can also detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA is particularly useful for distinguishing between anhydrous forms and hydrates by measuring weight loss upon heating.

  • Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on variations in their molecular vibrational modes.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can provide detailed information about the local molecular environment and is a powerful tool for characterizing and quantifying different solid forms.

Q4: What are the general strategies to obtain a specific polymorphic form of this compound hydrochloride?

A4: The formation of a particular polymorph is influenced by various crystallization conditions. Key parameters to control include:

  • Solvent Selection: The polarity, hydrogen bonding capacity, and other properties of the crystallization solvent play a critical role.

  • Temperature: Both the crystallization temperature and the rate of cooling can dictate which polymorphic form nucleates and grows.

  • Supersaturation: The level of supersaturation of the solution can influence the nucleation kinetics of different forms.

  • Agitation: The stirring rate can affect mass transfer and nucleation/growth processes.

  • Presence of Seed Crystals: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent batch-to-batch polymorphic form. 1. Variations in raw material properties. 2. Inconsistent control over crystallization parameters (temperature, solvent, agitation). 3. Unintentional seeding from residual crystals in the equipment.1. Thoroughly characterize the incoming raw material for its polymorphic identity and purity. 2. Implement strict process controls for all crystallization parameters. 3. Establish and validate a robust cleaning procedure for all equipment to prevent cross-contamination with different polymorphic forms.
Polymorphic conversion observed during storage. 1. The formulated polymorph is a metastable form. 2. Inappropriate storage conditions (temperature, humidity). 3. Interaction with excipients in the formulation.1. Whenever possible, formulate with the most thermodynamically stable polymorph (Form A for anhydrous this compound hydrochloride). 2. Conduct stability studies under various temperature and humidity conditions to determine the optimal storage environment. 3. Perform compatibility studies with all excipients to identify any that may induce polymorphic transformation.
Difficulty in obtaining a pure polymorphic form. 1. Co-crystallization of multiple forms. 2. Rapid conversion of a metastable form to a more stable one.1. Carefully control nucleation and growth by optimizing crystallization conditions (e.g., slow cooling, use of seed crystals). 2. If a metastable form is desired, consider kinetic trapping methods such as rapid cooling or solvent evaporation. Isolate and dry the product under conditions that minimize conversion.
Unexpected dissolution profile. 1. Presence of an undesired polymorph with different solubility. 2. Polymorphic transformation during the dissolution testing itself.1. Confirm the polymorphic identity of the API in the final dosage form using a solid-state characterization technique like PXRD. 2. Analyze the solid residue after the dissolution test to check for any in-situ polymorphic transformations. If transformation occurs, consider modifying the formulation to stabilize the desired form.

Physicochemical Properties of this compound Hydrochloride Polymorphs

Property Form A (Anhydrous) Form B (Anhydrous) Form C (Anhydrous) Form DH (Dihydrate)
Thermodynamic Stability Most StableMetastableMetastableStability is dependent on humidity
Crystal System Data not availableData not availableData not availableData not available
Melting Point (°C) To be determinedTo be determinedTo be determinedDehydrates upon heating
Aqueous Solubility (mg/mL) To be determined (Expected to be the lowest)To be determined (Expected to be higher than Form A)To be determined (Expected to be higher than Form A)To be determined
Dissolution Rate To be determined (Expected to be the slowest)To be determined (Expected to be faster than Form A)To be determined (Expected to be faster than Form A)To be determined

Experimental Protocols

Detailed, validated protocols for the preparation of each specific polymorphic form of this compound hydrochloride are not publicly available. However, based on general crystallization principles and methods reported for similar compounds, the following experimental approaches can be used as a starting point for developing specific protocols.

Protocol 1: General Method for Polymorph Screening
  • Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

  • Crystallization Methods:

    • Slow Evaporation: Dissolve this compound hydrochloride in the selected solvent at room temperature to create a near-saturated solution. Allow the solvent to evaporate slowly and undisturbed.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Cool the solution slowly to room temperature or below.

    • Anti-Solvent Addition: Prepare a concentrated solution of this compound hydrochloride in a "good" solvent. Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until precipitation occurs.

    • Slurry Conversion: Stir a suspension of a known polymorphic form (or a mixture) in a selected solvent at a specific temperature for an extended period (days to weeks). The suspension will eventually convert to the most stable form under those conditions.

  • Characterization: Analyze the solid material obtained from each experiment using PXRD, DSC, and TGA to identify the polymorphic form.

Protocol 2: Characterization of Polymorphic Forms
  • Powder X-ray Diffraction (PXRD):

    • Gently grind a small sample of the material to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard diffractometer with Cu Kα radiation.

    • Compare the resulting diffractograms to identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to determine melting points, phase transitions, and enthalpies.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Monitor the weight loss as a function of temperature to identify dehydration or desolvation events.

Visualizations

Experimental_Workflow cluster_0 Polymorph Screening cluster_1 Characterization cluster_2 Formulation & Stability Start This compound HCl Raw Material Crystallization Crystallization Experiments (Varying Solvents, Temperatures, etc.) Start->Crystallization Isolation Solid Isolation (Filtration, Drying) Crystallization->Isolation Analysis Analytical Techniques Isolation->Analysis PXRD PXRD Analysis->PXRD DSC DSC Analysis->DSC TGA TGA Analysis->TGA Formulation Formulation Development Analysis->Formulation Select Optimal Polymorph Stability Stability Studies Formulation->Stability

Caption: Experimental workflow for this compound hydrochloride polymorphism study.

Polymorph_Relationship Form_A Form A (Anhydrous) Most Stable Form_DH Form DH (Dihydrate) Form_A->Form_DH Hydration (High Humidity) Form_B Form B (Anhydrous) Metastable Form_B->Form_A Spontaneous Conversion Form_C Form C (Anhydrous) Metastable Form_C->Form_A Spontaneous Conversion Form_DH->Form_A Dehydration

Caption: Thermodynamic relationships between this compound hydrochloride polymorphs.

References

Technical Support Center: Investigating the Metabolism of Quifenadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism of Quifenadine, with a particular focus on the role of cytochrome P450 (CYP) enzymes. While specific data on this compound's interaction with CYP isoforms is limited in publicly available literature, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established practices for studying the metabolism of similar second-generation antihistamines.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the metabolism of this compound?

A1: this compound is known to be metabolized in the liver.[1][2][3] However, specific details regarding the cytochrome P450 (CYP) isoforms responsible for its metabolism are not extensively documented in the available scientific literature.[4] Medications that induce or inhibit liver enzymes may alter the effectiveness and clearance of this compound.[5]

Q2: Where should I start if I want to identify the CYP enzymes that metabolize this compound?

A2: A standard approach is to perform CYP reaction phenotyping studies. This typically involves two complementary methods:

  • Recombinant CYP Enzymes: Incubating this compound with a panel of individual, recombinant human CYP enzymes to directly identify which isoforms can metabolize the compound.

  • Chemical Inhibition in Human Liver Microsomes (HLM): Incubating this compound with pooled HLM in the presence and absence of specific CYP isoform inhibitors to see which inhibitor blocks its metabolism.

Q3: What are the most common in vitro systems used for drug metabolism studies?

A3: The most common in vitro systems are:

  • Human Liver Microsomes (HLM): Subcellular fractions containing a high concentration of CYP enzymes. They are a cost-effective tool for initial screening of metabolic stability and identifying metabolizing enzymes.

  • Hepatocytes: Intact liver cells that contain a full complement of both Phase I (like CYPs) and Phase II metabolizing enzymes, as well as transporters. They are considered the "gold standard" for in vitro metabolism assays as they more closely mimic the in vivo environment.

  • Recombinant CYP Enzymes: Individual CYP isoforms expressed in a cellular system (e.g., insect cells). These are essential for definitively identifying which specific enzymes are involved in a metabolic pathway.

Q4: How can I determine if this compound is an inhibitor of CYP enzymes?

A4: To assess the inhibitory potential of this compound, you should conduct CYP inhibition assays. This involves incubating specific CYP probe substrates (compounds metabolized by a single CYP isoform) with human liver microsomes in the presence of varying concentrations of this compound. A decrease in the formation of the probe substrate's metabolite indicates inhibition.

Troubleshooting Guides

Issue 1: High variability in metabolic rate between replicate experiments.

  • Question: We are seeing significant well-to-well and day-to-day variability in our this compound metabolism assays using human liver microsomes. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate solutions. Use calibrated pipettes.

    • Inconsistent Incubation Times: Use a consistent method for starting and stopping the reactions in all wells.

    • Improper Mixing: Vortex all solutions thoroughly before use. Ensure the reaction mixture is well-mixed before incubation.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of microsomes and cofactor solutions, as this can lead to a loss of enzyme activity. Aliquot reagents into single-use volumes.

    • Edge Effects in Plates: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations.

Issue 2: No or very low metabolism of this compound observed.

  • Question: We are not observing any significant disappearance of this compound in our human liver microsome stability assay. Does this mean it is not metabolized?

  • Answer: Not necessarily. Several factors could lead to this observation:

    • Low Intrinsic Clearance: this compound may be a low-clearance compound, meaning it is metabolized very slowly. Consider increasing the incubation time or the microsomal protein concentration.

    • Cofactor Degradation: Ensure that the NADPH (the necessary cofactor for CYP enzymes) solution is fresh and has been stored correctly. Prepare it immediately before use.

    • Incorrect pH or Temperature: Verify that the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C.

    • Non-CYP Mediated Metabolism: Metabolism may be occurring through non-CYP pathways (e.g., UGTs, FMOs) that are not fully active in the microsomal system without the addition of appropriate cofactors (e.g., UDPGA for UGTs). Consider using hepatocytes, which contain a broader range of enzymes.

Issue 3: Discrepancy in results between recombinant CYPs and human liver microsomes.

  • Question: Our experiments with recombinant enzymes suggest CYP3A4 metabolizes this compound, but in human liver microsomes, a CYP3A4 inhibitor has little effect. Why might this be?

  • Answer: This is a common scenario in drug metabolism studies. Possible explanations include:

    • Contribution of Multiple Enzymes: In HLM, several CYP isoforms may contribute to the metabolism of this compound. The inhibition of one enzyme may be compensated for by the activity of others.

    • Incorrect Inhibitor Concentration: Ensure that the concentration of the chemical inhibitor used is sufficient to selectively inhibit the target enzyme without affecting others.

    • Differences in Enzyme Conformation: The artificial environment of recombinant enzyme systems can sometimes lead to different metabolic profiles compared to the native environment of the microsomal membrane.

    • Allosteric Effects: Some compounds can bind to allosteric sites on CYP enzymes, which can be difficult to replicate in single-enzyme systems.

Data Presentation

The following table provides an example of how to summarize quantitative data from CYP inhibition studies, using data from other second-generation antihistamines as a template.

AntihistamineCYP IsoformInhibition ParameterValue (µM)
TerfenadineCYP3A4IC5023
CYP2D6IC5018
AstemizoleCYP3A4IC5021
CYP2D6IC5036
LoratadineCYP3A4IC5032
CYP2D6IC5015
CYP2C19Ki0.17

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HLM (final protein concentration of 0.5 mg/mL) and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Include control incubations: one without NADPH to assess non-CYP degradation and one without this compound as a background control.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: CYP Reaction Phenotyping of this compound using Recombinant Enzymes

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile with internal standard)

  • LC-MS/MS system

Methodology:

  • Prepare individual reaction mixtures for each recombinant CYP isoform. Each mixture should contain the specific CYP enzyme (e.g., 20 nM), phosphate buffer, and the NADPH regenerating system.

  • Pre-warm the mixtures at 37°C.

  • Initiate the reactions by adding this compound (final concentration, e.g., 1 µM).

  • Incubate for a fixed period (e.g., 60 minutes) at 37°C.

  • Stop the reactions by adding the quenching solution.

  • Include a control incubation for each CYP isoform without NADPH.

  • Process the samples (centrifugation) and analyze the supernatant for the depletion of this compound using LC-MS/MS.

  • Compare the percentage of this compound metabolized by each CYP isoform. A significant decrease in the parent compound indicates that the respective isoform is involved in its metabolism.

Mandatory Visualizations

CYP_Reaction_Phenotyping_Workflow CYP Reaction Phenotyping Workflow cluster_start cluster_methods Complementary Approaches cluster_recombinant_exp Recombinant CYP Assay cluster_hlm_exp HLM Inhibition Assay cluster_analysis Data Analysis & Conclusion Start Start with Test Compound (this compound) Recombinant Approach 1: Recombinant CYP Isoforms Start->Recombinant Parallel Methods HLM Approach 2: Human Liver Microsomes (HLM) + Specific Inhibitors Start->HLM Parallel Methods Incubate_Recombinant Incubate Compound with individual rCYPs (e.g., 1A2, 2C9, 2D6, 3A4) Recombinant->Incubate_Recombinant Incubate_HLM Incubate Compound with HLM in the presence of specific CYP inhibitors HLM->Incubate_HLM Analyze_Recombinant Analyze Metabolite Formation or Parent Depletion (LC-MS/MS) Incubate_Recombinant->Analyze_Recombinant Data_Integration Integrate data from both approaches Analyze_Recombinant->Data_Integration Analyze_HLM Analyze Change in Metabolite Formation (LC-MS/MS) Incubate_HLM->Analyze_HLM Analyze_HLM->Data_Integration Conclusion Identify primary metabolizing CYP isoforms Data_Integration->Conclusion

Caption: Workflow for identifying CYP enzymes metabolizing a test compound.

Troubleshooting_Metabolism_Assay Troubleshooting Common Issues in Metabolism Assays cluster_problems cluster_solutions_no_metabolism Potential Causes & Solutions cluster_solutions_variability Potential Causes & Solutions Start Problem Observed No_Metabolism No / Low Metabolism Start->No_Metabolism High_Variability High Variability Start->High_Variability Check_Cofactors Check Cofactors (NADPH) - Prepare fresh - Store correctly No_Metabolism->Check_Cofactors Is cofactor active? Extend_Incubation Extend Incubation Time or Increase Protein Conc. No_Metabolism->Extend_Incubation Is it a low clearance compound? Use_Hepatocytes Consider Non-CYP Pathways - Use hepatocytes No_Metabolism->Use_Hepatocytes Are other enzymes involved? Review_Pipetting Review Pipetting Technique - Calibrate pipettes High_Variability->Review_Pipetting Is technique consistent? Check_Reagents Check Reagent Stability - Avoid freeze-thaw cycles High_Variability->Check_Reagents Are reagents stable? Optimize_Plate_Layout Optimize Plate Layout - Avoid edge effects High_Variability->Optimize_Plate_Layout Is there an edge effect?

Caption: Decision tree for troubleshooting common in vitro metabolism assay issues.

References

Technical Support Center: Optimizing Quifenadine Dosage for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Quifenadine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A1: this compound, a second-generation H1-antihistamine, exerts its anti-inflammatory effects through a dual mechanism. Primarily, it acts as a competitive antagonist of histamine (B1213489) H1 receptors, blocking the pro-inflammatory actions of histamine.[1][2][3] Additionally, this compound activates the enzyme diamine oxidase, which is involved in the breakdown of endogenous histamine, further reducing its inflammatory potential.[2][3] Some evidence also suggests that this compound may stabilize mast cells, preventing the release of histamine and other inflammatory mediators.

Q2: What is a recommended starting dosage for this compound in preclinical animal models of inflammation?

A2: Direct dose-ranging studies for this compound in animal models of inflammation are not widely published. However, a study on its antiarrhythmic properties in animals used a daily dose of 5.0 mg/kg. For inflammatory models, such as carrageenan-induced paw edema in rats, a starting point could be in the range of 10-20 mg/kg, similar to other second-generation antihistamines like fexofenadine. A pilot dose-finding study is highly recommended to determine the optimal dose for your specific model.

Q3: Are there any clinical data on the anti-inflammatory dosage of this compound in humans?

A3: Clinical trials for this compound have primarily focused on its efficacy in treating allergic conditions like allergic rhinitis and urticaria. The typical adult dosage for these conditions is 25-50 mg taken two to three times a day. While these conditions have an inflammatory component, specific dose-optimization trials for primary inflammatory diseases have not been extensively reported. Some studies with other second-generation antihistamines, such as desloratadine, suggest that higher doses might be required to achieve significant anti-inflammatory effects beyond H1-receptor antagonism.

Q4: Which signaling pathways are implicated in this compound's anti-inflammatory action?

A4: The anti-inflammatory effects of H1-antihistamines like this compound are believed to involve the modulation of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the activation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory cytokines and adhesion molecules.

Troubleshooting Guides

Problem 1: Inconsistent anti-inflammatory effects observed in our in vivo model.

Possible Cause Troubleshooting Step
Suboptimal Dosage Conduct a dose-response study to identify the most effective dose of this compound for your specific animal model and inflammatory stimulus. Start with a range guided by literature on similar compounds (e.g., 10-50 mg/kg).
Route of Administration Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for achieving sufficient bioavailability. This compound has a reported oral bioavailability of 45%.
Timing of Administration Optimize the timing of this compound administration relative to the inflammatory challenge. Pre-treatment before the inflammatory stimulus is often crucial for observing a significant effect.
Model-Specific Variability The anti-inflammatory effects of this compound may vary depending on the specific inflammatory model used. Consider testing in a different, well-characterized model of inflammation.

Problem 2: Difficulty in demonstrating a direct effect of this compound on cytokine production in vitro.

Possible Cause Troubleshooting Step
Inappropriate Cell Type Ensure the cell line used is relevant to the inflammatory pathway being studied (e.g., mast cells, macrophages, endothelial cells).
Insufficient Drug Concentration In vitro studies with other H1-antihistamines often require higher concentrations to demonstrate anti-inflammatory effects compared to what is achieved at standard clinical doses. Perform a concentration-response curve to determine the optimal concentration.
Stimulus for Inflammation The choice of inflammatory stimulus (e.g., LPS, TNF-α, histamine) can significantly impact the results. Ensure the stimulus is appropriate for the cell type and the pathway being investigated.
Timing of Measurement Cytokine production is time-dependent. Perform a time-course experiment to identify the peak of cytokine expression after stimulation.

Data Presentation

Table 1: Effect of Second-Generation H1-Antihistamines on Pro-Inflammatory Cytokine Levels in Human Subjects with Allergic Rhinitis (Data from a study on Levocetirizine and Desloratadine as a proxy)

CytokineBaseline Plasma Level (pg/mL) (Mean ± SD)Post-Treatment Plasma Level (pg/mL) (Mean ± SD)% Reduction
IL-1β4.5 ± 1.22.8 ± 0.937.8%
IL-63.8 ± 1.12.5 ± 0.834.2%
IL-85.9 ± 1.53.5 ± 1.040.7%
TNF-α2.3 ± 0.71.5 ± 0.534.8%

Note: This data is from a clinical trial involving Levocetirizine and Desloratadine and is provided as a reference for the potential effects of second-generation antihistamines on inflammatory markers. Direct clinical data for this compound's effect on these specific cytokines is limited.

Table 2: Dosage of Second-Generation H1-Antihistamines in a Preclinical Model of Inflammation (Carrageenan-Induced Paw Edema in Rats)

CompoundDosage (mg/kg, i.p.)Maximum Inhibition of Edema (%)
Fexofenadine15Significant reduction (P < 0.001)
Ketotifen1.5Significant reduction (P < 0.001)

Note: This data is from a study on Fexofenadine and Ketotifen and is provided as a guide for designing preclinical studies with this compound. Optimal dosage for this compound needs to be determined experimentally.

Experimental Protocols

Protocol 1: Mast Cell Stabilization Assay

Objective: To evaluate the ability of this compound to stabilize mast cells and inhibit degranulation.

Methodology:

  • Animal Model: Use male Wistar rats (150-200g).

  • Peritoneal Mast Cell Collection:

    • Inject 10 mL of pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) into the peritoneal cavity of the rats.

    • Gently massage the abdomen for 90 seconds.

    • Aspirate the peritoneal fluid, which will contain mast cells.

  • Cell Preparation:

    • Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with fresh HBSS.

    • Resuspend the cells in HBSS to a final concentration of 1 x 10^6 cells/mL.

  • Experimental Groups:

    • Control Group: Mast cell suspension + HBSS.

    • Compound 48/80 Group (Positive Control): Mast cell suspension + Compound 48/80 (a potent mast cell degranulator) at a final concentration of 10 µg/mL.

    • This compound Group(s): Mast cell suspension + varying concentrations of this compound (e.g., 1, 10, 100 µM). Pre-incubate for 15 minutes at 37°C before adding Compound 48/80.

  • Degranulation and Staining:

    • Incubate all groups for 10 minutes at 37°C.

    • Stop the reaction by adding 1 mL of ice-cold HBSS.

    • Centrifuge the cells and resuspend the pellet in 0.5 mL of 0.1% toluidine blue in 50% ethanol.

  • Quantification:

    • Observe the cells under a light microscope.

    • Count the number of granulated and degranulated mast cells in at least 100 cells per sample.

    • Calculate the percentage of protection against degranulation using the formula: % Protection = [1 - (% Degranulation in Test Group / % Degranulation in Compound 48/80 Group)] x 100

Protocol 2: NF-κB Activation Assay (in vitro)

Objective: To determine if this compound inhibits NF-κB activation in a relevant cell line.

Methodology:

  • Cell Line: Use a human monocytic cell line (e.g., THP-1) or a macrophage-like cell line (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • Culture the cells to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 30-60 minutes.

  • Nuclear Extract Preparation:

    • Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • NF-κB DNA Binding Activity Assay:

    • Use an Electrophoretic Mobility Shift Assay (EMSA) or a commercially available ELISA-based NF-κB p65 transcription factor assay kit.

    • For EMSA, incubate the nuclear extracts with a radiolabeled or biotinylated oligonucleotide probe containing the NF-κB consensus binding site.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or chemiluminescence.

  • Data Analysis:

    • Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex.

    • Compare the band intensities in the this compound-treated groups to the stimulated control group to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_0 This compound's Anti-Inflammatory Mechanism This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks DAO Diamine Oxidase This compound->DAO Activates MastCell Mast Cell This compound->MastCell Stabilizes Inflammation Inflammation H1R->Inflammation Leads to Histamine Histamine DAO->Histamine Degrades MastCell->Histamine Releases InflammatoryMediators Pro-inflammatory Mediators MastCell->InflammatoryMediators Releases Histamine->H1R Activates InflammatoryMediators->Inflammation Leads to

Caption: this compound's multifaceted anti-inflammatory mechanism of action.

G cluster_1 Experimental Workflow: In Vivo Anti-Inflammatory Assay AnimalModel Select Animal Model (e.g., Rat) Acclimatization Acclimatize Animals AnimalModel->Acclimatization Grouping Divide into Experimental Groups Acclimatization->Grouping Treatment Administer this compound or Vehicle (Control) Grouping->Treatment InflammationInduction Induce Inflammation (e.g., Carrageenan Injection) Treatment->InflammationInduction Measurement Measure Inflammatory Parameters (e.g., Paw Edema) InflammationInduction->Measurement DataAnalysis Analyze Data and Determine Efficacy Measurement->DataAnalysis G cluster_2 Proposed NF-κB Signaling Pathway Inhibition cluster_3 InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor InflammatoryStimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits? NFkB_nucleus NF-κB NFkB_nucleus->GeneExpression Induces

References

Troubleshooting and refining HPLC protocols for Quifenadine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine and resolve issues encountered during the HPLC analysis of Quifenadine.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common issue for basic compounds like this compound, often indicated by a USP tailing factor > 1.2.[1] This asymmetry can compromise resolution and lead to inaccurate quantification. The primary cause is typically secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.

Troubleshooting Steps & Solutions

Potential Cause Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3-4) to protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[2]
Add a Mobile Phase Modifier: Introduce a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving peak shape.
Use a Specialized Column: Switch to a column with advanced end-capping or a polar-embedded stationary phase designed to shield silanol activity.
Column Overload Reduce Sample Concentration: Dilute the sample or decrease the injection volume. Overloading the column can saturate the stationary phase, leading to peak distortion.
Column Contamination/Degradation Flush the Column: Use a strong solvent (e.g., 100% Acetonitrile) to wash the column. If performance does not improve, the column may need replacement.
Extra-Column Effects Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short and narrow as possible to reduce dead volume.

A logical workflow for troubleshooting peak asymmetry is presented below.

G start Asymmetric Peak Observed (Tailing or Fronting) check_all Does it affect all peaks or just the this compound peak? start->check_all all_peaks Affects All Peaks check_all->all_peaks All quif_peak Affects this compound Peak check_all->quif_peak This compound cause_all Likely Mechanical/System Issue: - Column void/damage - Leaks or loose fittings - Injection solvent mismatch all_peaks->cause_all cause_quif Likely Chemical Interaction Issue: - Secondary silanol interactions - Mobile phase pH incorrect - Column overload quif_peak->cause_quif solution_all System Check: 1. Replace guard column. 2. Check fittings for leaks. 3. Ensure injection solvent is weaker than mobile phase. cause_all->solution_all solution_quif Method Adjustment: 1. Lower mobile phase pH. 2. Add competing base (e.g., TEA). 3. Reduce sample concentration. cause_quif->solution_quif end Symmetric Peak Achieved solution_all->end solution_quif->end G start Initial Protocol Run check_res Is Resolution Adequate? start->check_res res_ok Resolution is OK check_res->res_ok Yes res_bad Resolution is Poor check_res->res_bad No check_time Can Run Time Be Reduced? res_ok->check_time optimize_alpha Step 1: Optimize Selectivity (α) - Adjust mobile phase pH - Change organic solvent type - Test different column chemistry res_bad->optimize_alpha optimize_speed Increase Flow Rate or Use a Steeper Gradient check_time->optimize_speed Yes final_method Final Optimized Method check_time->final_method No optimize_alpha->check_res re_check Re-evaluate Resolution optimize_speed->re_check re_check->optimize_alpha Resolution Lost re_check->final_method Resolution OK

References

Technical Support Center: Managing Quifenadine's Anticholinergic Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the anticholinergic effects of Quifenadine in experimental settings. The following information is intended to help ensure the accurate interpretation of data by isolating the effects of H1-receptor antagonism from off-target muscarinic receptor interactions.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound?

This compound is primarily classified as a second-generation H1-antihistamine.[1] Its main therapeutic effect is achieved through competitive antagonism of histamine (B1213489) H1 receptors.[2] Additionally, it has a unique secondary mechanism of activating diamine oxidase, an enzyme that degrades histamine. However, like many first-generation antihistamines, this compound also exhibits weak anticholinergic (cholinolytic) properties, which can be a confounding factor in research.

Q2: Why is it important to control for this compound's anticholinergic effects in my experiments?

Failing to account for this compound's anticholinergic activity can lead to misinterpretation of experimental results. The observed effects could be a combination of H1-receptor blockade and muscarinic receptor blockade. This is particularly critical in studies involving systems where cholinergic signaling is prominent, such as in the central nervous system, smooth muscle, and secretory glands. Controlling for these effects is essential to attribute the observed phenomena to the correct pharmacological action.

Q3: How can I determine the selectivity of this compound for H1 receptors over muscarinic receptors in my experimental system?

The most direct method is to perform competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for both H1 and muscarinic receptors in your tissue or cell line of interest. A higher Ki value for muscarinic receptors compared to H1 receptors would indicate greater selectivity for the H1 receptor.

Q4: What are some general strategies to control for anticholinergic effects in in-vitro and in-vivo experiments?

  • In-vitro:

    • Use a selective muscarinic receptor antagonist (e.g., atropine (B194438) for non-selective blockade, or more specific antagonists if the receptor subtype is known) as a negative control.

    • Compare the effects of this compound to a highly selective H1-antihistamine with negligible anticholinergic activity (e.g., fexofenadine (B15129) or levocetirizine).

    • In functional assays, such as smooth muscle contraction, stimulate the tissue with both histamine and a cholinergic agonist (e.g., carbachol (B1668302) or acetylcholine) in the presence and absence of this compound.

  • In-vivo:

    • Include a control group treated with a specific muscarinic antagonist to mimic the anticholinergic side effects.

    • Measure known anticholinergic physiological responses, such as inhibition of salivation (sialometry) or pupil dilation (mydriasis), to quantify the extent of this compound's anticholinergic activity at the doses being used.

    • Co-administration of a peripherally restricted muscarinic agonist can help to counteract the peripheral anticholinergic effects of this compound, thereby isolating its central H1-antagonist effects.

Troubleshooting Guides

Issue 1: Unexpected results in smooth muscle contraction assays.

Problem: In an isolated organ bath experiment, this compound inhibits contractions induced by a cholinergic agonist more than expected.

Possible Cause: This is likely due to the anticholinergic effects of this compound at the muscarinic receptors on the smooth muscle.

Troubleshooting Steps:

  • Quantify the Anticholinergic Potency:

    • Generate a dose-response curve for a standard cholinergic agonist (e.g., acetylcholine (B1216132) or carbachol).

    • In the presence of a fixed concentration of this compound, repeat the cholinergic agonist dose-response curve. A rightward shift in the curve indicates competitive antagonism at the muscarinic receptor.

    • Calculate the pA2 value to quantify the antagonist potency of this compound at the muscarinic receptor.

  • Use a Selective H1 Antagonist as a Control:

    • Repeat the experiment using a highly selective H1 antagonist with minimal to no anticholinergic activity. If this compound does not inhibit the cholinergic-induced contractions, it provides strong evidence that the effect seen with this compound is due to its anticholinergic properties.

  • Employ a Muscarinic Antagonist Control:

    • Run a parallel experiment with a known muscarinic antagonist (e.g., atropine). Comparing the inhibitory effect of this compound to that of atropine can help to characterize its anticholinergic activity.

Issue 2: Confounding sedative effects in behavioral studies.

Problem: It is unclear if the observed sedative effects of this compound in an animal model are due to central H1-receptor blockade or central anticholinergic actions.

Troubleshooting Steps:

  • Comparative Behavioral Studies:

    • Include three additional experimental groups:

      • A group treated with a selective, non-sedating second-generation H1-antihistamine (that does not cross the blood-brain barrier).

      • A group treated with a selective, sedating first-generation H1-antihistamine with known central H1-receptor occupancy.

      • A group treated with a centrally acting muscarinic antagonist (e.g., scopolamine).

    • Compare the behavioral outcomes across all groups. If the sedative profile of this compound more closely resembles that of the centrally acting muscarinic antagonist, its anticholinergic properties are likely a significant contributor.

  • Reversal with a Cholinesterase Inhibitor:

    • Administer a cholinesterase inhibitor that can cross the blood-brain barrier (e.g., physostigmine) following this compound administration. A reversal of the sedative effects would suggest a significant central anticholinergic component.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for H1 and muscarinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing H1 or muscarinic receptors.

  • Radioligand for H1 receptors (e.g., [³H]-pyrilamine).

  • Radioligand for muscarinic receptors (e.g., [³H]-N-methylscopolamine).

  • This compound solutions of varying concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Organ Bath Assay for Functional Antagonism

Objective: To functionally assess the anticholinergic activity of this compound on smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath system with a transducer and data acquisition software.

  • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Acetylcholine (ACh) or carbachol solutions.

  • This compound solutions.

  • Atropine solution (as a positive control for anticholinergic effects).

Methodology:

  • Tissue Preparation and Mounting: Mount the isolated tissue in the organ bath containing Krebs-Henseleit solution under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of the cholinergic agonist (e.g., ACh) to the organ bath in a cumulative manner and record the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve to the cholinergic agonist.

  • Data Analysis: Compare the dose-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio and, if multiple concentrations of this compound are tested, construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Antihistamines for H1 and Muscarinic Receptors

CompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Selectivity Ratio (Muscarinic Ki / H1 Ki)
This compound To be determinedTo be determinedTo be determined
Diphenhydramine2.913044.8
Cetirizine3.1>10,000>3,225
Fexofenadine10.3>10,000>970
Atropine (Control)>10,0001-5N/A

Note: The values for Diphenhydramine, Cetirizine, and Fexofenadine are representative values from the literature and may vary between studies.

Table 2: Functional Antagonism (pA2 values) of Antihistamines at Muscarinic Receptors in Guinea Pig Ileum

CompoundpA2 value
This compound To be determined
Diphenhydramine7.8
Cetirizine< 5
Fexofenadine< 5
Atropine (Control)8.9 - 9.2

Note: The values for Diphenhydramine, Cetirizine, and Fexofenadine are representative values from the literature.

Mandatory Visualizations

G cluster_0 H1 Receptor Signaling Pathway cluster_1 Muscarinic Receptor Signaling Pathway (M3) Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Gq_protein Gq_protein H1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Calcium_release Calcium_release IP3->Calcium_release Induces PKC PKC DAG->PKC Activates Cellular_response Cellular_response Calcium_release->Cellular_response Leads to PKC->Cellular_response Leads to This compound This compound This compound->H1_Receptor Blocks Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor Binds to Gq_protein2 Gq_protein2 M3_Receptor->Gq_protein2 Activates PLC2 PLC2 Gq_protein2->PLC2 Activates PIP2_2 PIP2_2 PLC2->PIP2_2 Cleaves IP3_2 IP3_2 PIP2_2->IP3_2 Generates DAG_2 DAG_2 PIP2_2->DAG_2 Generates Calcium_release2 Calcium_release2 IP3_2->Calcium_release2 Induces PKC2 PKC2 DAG_2->PKC2 Activates Cholinergic_response Cholinergic_response Calcium_release2->Cholinergic_response Leads to PKC2->Cholinergic_response Leads to Quifenadine_anti Quifenadine_anti Quifenadine_anti->M3_Receptor Blocks (Anticholinergic Effect)

Caption: this compound's dual antagonism of H1 and M3 receptors.

G cluster_workflow Experimental Workflow to Differentiate H1 and Anticholinergic Effects start Start: Observe effect of this compound in_vitro In-Vitro Experiment start->in_vitro in_vivo In-Vivo Experiment start->in_vivo binding_assay Receptor Binding Assay (H1 vs. Muscarinic) in_vitro->binding_assay functional_assay Isolated Organ Bath (Histamine vs. ACh stimulation) in_vitro->functional_assay behavioral_study Behavioral Assessment in_vivo->behavioral_study physiological_study Measure Anticholinergic Readouts (Salivation, Pupil Dilation) in_vivo->physiological_study analyze_selectivity Analyze Receptor Selectivity binding_assay->analyze_selectivity analyze_functional Analyze Functional Antagonism functional_assay->analyze_functional analyze_behavioral Compare Behavioral Profiles behavioral_study->analyze_behavioral analyze_physiological Quantify Anticholinergic Effect physiological_study->analyze_physiological conclusion Conclusion: Attribute effects to specific receptor blockade analyze_selectivity->conclusion analyze_functional->conclusion analyze_behavioral->conclusion analyze_physiological->conclusion

Caption: Workflow for dissecting this compound's dual pharmacology.

References

Validation & Comparative

A Comparative Analysis of Quifenadine and Fexofenadine in Urticaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two second-generation antihistamines, Quifenadine and Fexofenadine, focusing on their efficacy and mechanisms of action in the context of urticaria. This document synthesizes available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Executive Summary

Both this compound and Fexofenadine are effective H1-receptor antagonists used in the management of urticaria. Fexofenadine is a well-studied compound with a substantial body of evidence from randomized controlled trials demonstrating its efficacy and safety in treating chronic idiopathic urticaria (CIU). Its mechanism of action is primarily through selective peripheral H1-receptor blockade, with additional evidence suggesting anti-inflammatory properties.

This compound, predominantly used in Russia and some Eastern European countries, is also a potent H1-antihistamine. It is reported to have a dual mechanism of action: H1-receptor antagonism and the ability to activate diamine oxidase, an enzyme that degrades histamine (B1213489).[1] Some sources also suggest it possesses mast cell-stabilizing properties.[2][3] However, there is a comparative scarcity of publicly available, detailed clinical trial data and in-vitro/in-vivo mechanistic studies for this compound in urticaria models, making a direct, robust comparison with Fexofenadine challenging.

Mechanism of Action

Fexofenadine

Fexofenadine is a selective peripheral H1-receptor antagonist.[2] By blocking the H1 receptor, it prevents histamine from binding and eliciting pro-inflammatory responses such as vasodilation and increased vascular permeability, which are characteristic of urticarial wheals.[2] Fexofenadine has a low affinity for cholinergic and alpha-adrenergic receptors, contributing to its favorable side-effect profile. Furthermore, studies have shown that Fexofenadine can modulate the expression of certain inflammatory mediators.

This compound

This compound also acts as a competitive antagonist of H1 receptors. A unique feature attributed to this compound is its ability to activate diamine oxidase (histaminase), the primary enzyme responsible for the degradation of extracellular histamine. This dual action could theoretically provide enhanced antihistaminic effect. Additionally, some literature suggests that this compound may possess mast cell-stabilizing properties, thereby inhibiting the release of histamine and other pro-inflammatory mediators from mast cells. However, detailed experimental evidence quantifying these effects in urticaria models is limited in the readily available scientific literature.

Signaling Pathways in Urticaria and Antihistamine Intervention

The following diagram illustrates the primary signaling pathway in an allergic urticarial response and the points of intervention for H1-receptor antagonists like this compound and Fexofenadine.

G cluster_0 Mast Cell cluster_1 Target Cell (e.g., Endothelial Cell) cluster_2 Therapeutic Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE binds to FcεRI FcεRI Receptor IgE->FcεRI cross-links Degranulation Degranulation FcεRI->Degranulation activates Histamine_Release Histamine Release Degranulation->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to Signaling_Cascade Intracellular Signaling Cascade H1_Receptor->Signaling_Cascade activates Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus) Signaling_Cascade->Symptoms leads to This compound This compound This compound->Degranulation inhibits (proposed) This compound->H1_Receptor blocks DAO Diamine Oxidase (DAO) This compound->DAO activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor blocks DAO->Histamine_Release degrades

Figure 1: Signaling pathway in urticaria and antihistamine action.

Comparative Efficacy in Urticaria Models

Clinical Efficacy in Chronic Idiopathic Urticaria (CIU)

Fexofenadine has been extensively studied in multicenter, randomized, double-blind, placebo-controlled trials for the treatment of CIU. These studies have consistently demonstrated its superiority over placebo in reducing the main symptoms of urticaria.

Study Drug/Dosage Duration Primary Efficacy Endpoints Key Findings
Kaplan et al. (2000) Fexofenadine HCl (20, 60, 120, or 240 mg twice daily) vs. Placebo4 weeksMean daily pruritus score, mean daily number of whealsAll Fexofenadine doses were statistically superior to placebo in reducing pruritus and number of wheals. Doses of 60 mg twice daily or greater were most effective.
Finn et al. (1999) Fexofenadine HCl (60 mg twice daily) vs. Placebo4 weeksMean total symptom score (pruritus + number of wheals)Fexofenadine was significantly more effective than placebo in reducing the total symptom score.

Comprehensive, peer-reviewed clinical trial data for this compound in CIU with similar rigor and detail to that of Fexofenadine is not as readily available in English-language literature. Russian-language sources indicate its effectiveness in urticaria, but detailed quantitative data from large-scale, placebo-controlled trials are not consistently reported.

Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare model is a standard pharmacodynamic assay to assess the in-vivo activity of H1-antihistamines.

Study Drugs Compared Key Findings
Bukovskis et al. (2011) This compound (50 mg), Levocetirizine, Desloratadine, Clemastine, Sethis compound, PlaceboLevocetirizine showed the most significant decrease in wheal and flare. The effect of this compound on the wheal reaction area was similar to that of Desloratadine and Clemastine.
Grant et al. (2002) Fexofenadine, Cetirizine, Epinastine, Ebastine, Terfenadine, Loratadine, PlaceboCetirizine was found to be superior in inhibiting the wheal and flare response. Terfenadine was superior to its metabolite, Fexofenadine.
Maciel-Guerra et al. (2018) Fexofenadine (180 mg), Dexchlorpheniramine, Hydroxyzine, Levocetirizine, Cetirizine, Loratadine, Ebastine, Desloratadine, Epinastine, RupatadineFexofenadine was among the most potent in reducing both wheal and flare, with no statistical difference between it, Cetirizine, Epinastine, Levocetirizine, Dexchlorpheniramine, and Hydroxyzine for wheal suppression.

Anti-Inflammatory Effects

Beyond H1-receptor antagonism, some second-generation antihistamines exhibit anti-inflammatory properties.

Fexofenadine

An immunohistochemical study in patients with CIU demonstrated that treatment with Fexofenadine (180mg daily for 4 weeks) led to a significant decrease in the expression of the following inflammatory mediators in non-lesional skin:

  • ELAM-1 (E-selectin)

  • VCAM-1 (Vascular Cell Adhesion Molecule-1)

  • Tryptase (a mast cell protease)

This suggests that Fexofenadine may exert an anti-inflammatory effect by downregulating the expression of adhesion molecules and reducing mast cell activity.

This compound

While some sources suggest this compound has anti-inflammatory properties, detailed immunohistochemical or similar in-vivo studies in urticaria patients are not well-documented in the available literature.

Experimental Protocols

Histamine-Induced Wheal and Flare Test

This is a standardized in-vivo method to evaluate the efficacy of antihistamines.

G cluster_0 Protocol start Healthy Volunteers administer_drug Administer Drug (e.g., this compound, Fexofenadine, or Placebo) start->administer_drug wait Wait for Drug Absorption (e.g., 2 hours) administer_drug->wait histamine_prick Perform Histamine Skin Prick Test (e.g., 1:1,000 histamine dihydrochloride) wait->histamine_prick measure Measure Wheal and Flare Diameters (after 20 minutes) histamine_prick->measure end Data Analysis measure->end

Figure 2: Workflow for Histamine-Induced Wheal and Flare Test.

Methodology:

  • Subject Recruitment: Healthy adult volunteers are enrolled.

  • Drug Administration: A single dose of the antihistamine (e.g., this compound 50 mg, Fexofenadine 180 mg) or placebo is administered orally in a double-blind, crossover design.

  • Histamine Challenge: At a specified time post-dosing (e.g., 2 hours), a skin prick test is performed on the volar aspect of the forearm using a standardized histamine solution.

  • Measurement: After a set time (e.g., 20 minutes), the diameters of the resulting wheal and flare are measured.

  • Data Analysis: The percentage reduction in wheal and flare size compared to placebo is calculated to determine the antihistamine's potency.

In Vitro Mast Cell Degranulation Assay

This assay is used to assess the mast cell stabilizing properties of a compound.

G cluster_0 Protocol start Mast Cell Culture (e.g., RBL-2H3 cells) sensitize Sensitize cells with IgE start->sensitize incubate_drug Incubate with Test Compound (e.g., this compound) sensitize->incubate_drug trigger Trigger Degranulation (e.g., with antigen) incubate_drug->trigger measure Measure Release of β-hexosaminidase or Histamine trigger->measure end Data Analysis measure->end

Figure 3: Workflow for In Vitro Mast Cell Degranulation Assay.

Methodology:

  • Cell Culture: A suitable mast cell line (e.g., rat basophilic leukemia RBL-2H3 cells) is cultured.

  • Sensitization: The cells are sensitized with an appropriate IgE antibody.

  • Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Degranulation Trigger: Degranulation is induced by adding the specific antigen.

  • Measurement of Mediator Release: The amount of a marker of degranulation, such as β-hexosaminidase or histamine, released into the cell supernatant is quantified using a colorimetric assay or ELISA, respectively.

  • Data Analysis: The percentage inhibition of mediator release by the test compound is calculated.

Diamine Oxidase (DAO) Activity Assay

This assay can be used to investigate the potential of a compound to activate DAO.

Methodology:

  • Enzyme Source: Purified DAO or a biological sample containing DAO (e.g., intestinal mucosal extract) is used.

  • Reaction Mixture: The enzyme is incubated with a substrate (e.g., putrescine or cadaverine) in a suitable buffer, in the presence and absence of the test compound (e.g., this compound).

  • Measurement of Product Formation: The activity of DAO is determined by measuring the rate of formation of one of the reaction products, such as hydrogen peroxide (H₂O₂), using a coupled colorimetric or fluorometric assay.

  • Data Analysis: The change in DAO activity in the presence of the test compound compared to the control is calculated.

Conclusion

Fexofenadine is a well-characterized second-generation antihistamine with proven efficacy in the treatment of chronic urticaria, supported by a wealth of data from robust clinical trials. Its primary mechanism of action is selective H1-receptor antagonism, with evidence for additional anti-inflammatory effects.

This compound is also an effective H1-receptor antagonist. Its purported dual mechanism of action, involving both H1-receptor blockade and activation of diamine oxidase, is a topic of interest. However, a comprehensive understanding and direct comparison with Fexofenadine are hampered by the limited availability of detailed, quantitative experimental data in the international scientific literature.

For researchers and drug development professionals, Fexofenadine serves as a well-established benchmark. Further rigorous, well-controlled studies on this compound, particularly those elucidating its mechanistic nuances and providing direct comparative efficacy data, would be of significant value to the scientific community.

References

In Vitro Showdown: A Comparative Analysis of Quifenadine and Loratadine for H1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vitro H1 receptor affinity of Quifenadine and Loratadine. This publication provides a side-by-side comparison of their binding characteristics, supported by established experimental protocols.

In the landscape of second-generation antihistamines, both this compound and Loratadine are recognized for their efficacy in managing allergic conditions by selectively targeting the histamine (B1213489) H1 receptor. While both compounds act as inverse agonists, their interaction with the H1 receptor at a molecular level is a key determinant of their pharmacological profile. This guide offers an objective in vitro comparison of their affinity for the H1 receptor, presenting available quantitative data and detailed experimental methodologies to inform further research and development.

Quantitative Comparison of H1 Receptor Affinity

The binding affinity of a drug to its receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. Based on available in vitro data from radioligand binding assays, the H1 receptor affinities for this compound and Loratadine are summarized below.

CompoundH1 Receptor Affinity (Ki)Notes
This compound Not explicitly reportedWhile established as a competitive H1 receptor antagonist, specific in vitro Ki values for this compound were not readily available in the surveyed scientific literature. Its mechanism also involves the activation of diamine oxidase, an enzyme that degrades histamine.[1]
Loratadine 16 - 138 nMMultiple in vitro studies have determined the Ki of Loratadine for the H1 receptor, with values generally falling within this range.[2][3] The variability can be attributed to different experimental conditions and cell systems used.

Experimental Protocols

The determination of H1 receptor binding affinity is predominantly conducted through competitive radioligand binding assays. This established in vitro method provides a quantitative measure of a compound's ability to displace a known radiolabeled ligand from the receptor.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of test compounds (this compound and Loratadine) for the human histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 receptor antagonist.

  • Test Compounds: this compound and Loratadine dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([³H]-Pyrilamine) and varying concentrations of the unlabeled test compound (this compound or Loratadine).

  • Competition: The unlabeled test compound competes with the radioligand for binding to the H1 receptors on the cell membranes.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the H1 receptors.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizing the Molecular Interactions and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the H1 receptor signaling pathway and the workflow of the radioligand binding assay.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with H1 Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([³H]-Pyrilamine) Radioligand->Incubation Test_Compound Test Compound (this compound or Loratadine) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Liquid Scintillation Counting (Measures Radioactivity) Filtration->Counting Calculation Data Analysis (IC50 → Ki Calculation) Counting->Calculation

References

Head-to-Head Study of Quifenadine and Cetirizine on Histamine-Induced Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Quifenadine and Cetirizine (B192768), focusing on their mechanisms of action, and a review of the methodologies used to assess their efficacy in histamine-induced inflammation.

Introduction

This compound and Cetirizine are both second-generation H1-antihistamines used in the management of allergic conditions, which are primarily driven by the release of histamine (B1213489).[1] While both drugs effectively block the H1 receptor, they possess distinct pharmacological properties. This guide explores these differences and provides an overview of the experimental methods used to evaluate their anti-inflammatory effects in the context of histamine-induced skin reactions.

Mechanism of Action

This compound

This compound, known commercially as Fencarol, is a second-generation antihistamine with a unique dual mechanism of action.[1] Primarily, it acts as a competitive antagonist of histamine H1 receptors, preventing histamine from binding and initiating the allergic cascade that leads to symptoms like itching, swelling, and vasodilation.[2]

In addition to its H1-blocking activity, this compound has been reported to activate diamine oxidase (DAO), an enzyme responsible for the breakdown of endogenous histamine.[1] This dual action may contribute to its efficacy in patients who may not respond adequately to other antihistamines.[1] Some studies also suggest that this compound possesses anti-inflammatory and mast cell-stabilizing properties, further contributing to its therapeutic effects.

Cetirizine

Cetirizine is a potent and selective second-generation H1-antihistamine. It is the active metabolite of the first-generation antihistamine, hydroxyzine. Its primary mechanism of action is the selective inhibition of peripheral H1 receptors. By blocking these receptors, Cetirizine effectively mitigates the symptoms of histamine release, including wheal and flare responses in the skin.

Cetirizine has been extensively studied and has demonstrated consistent efficacy in inhibiting histamine-induced skin reactions. Its onset of action is relatively rapid, and it has a long duration of action, allowing for once-daily dosing.

Comparative Overview

Due to the absence of direct head-to-head studies on histamine-induced inflammation, a qualitative comparison of the known properties of this compound and Cetirizine is presented below.

FeatureThis compoundCetirizine
Primary Mechanism Competitive H1-receptor antagonistSelective peripheral H1-receptor antagonist
Secondary Mechanism Activates diamine oxidase (histamine degradation)-
Anti-inflammatory Properties SuggestedEstablished
Mast Cell Stabilization Suggested-
Sedation Low potentialLow potential, but may cause drowsiness in some individuals
Bioavailability ~45%Well-absorbed
Time to Peak Plasma Concentration ~1 hour~1 hour

Experimental Protocols: Histamine-Induced Wheal and Flare Study

The histamine-induced wheal and flare test is a standard in vivo method to assess the pharmacodynamic activity of antihistamines. A typical experimental protocol is detailed below.

Study Design

A randomized, double-blind, placebo-controlled, crossover study design is commonly employed. This design minimizes bias and allows for within-subject comparisons of the effects of the active drug and placebo.

Subjects

Healthy, non-smoking adult volunteers with a history of atopy and positive skin prick tests to common allergens are typically recruited. Subjects are required to be free of any medication that could interfere with the study results for a specified period before the trial.

Procedure
  • Baseline Measurement: Before drug administration, a baseline histamine-induced wheal and flare response is established. This is done by applying a standardized concentration of histamine phosphate (B84403) (e.g., 100 mg/ml) to the volar surface of the forearm using a skin prick test.

  • Drug Administration: Subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound or Cetirizine) or a matching placebo.

  • Post-Dose Measurements: At predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), the histamine skin prick test is repeated on a different, adjacent area of the skin.

  • Assessment: The resulting wheal and flare areas are outlined with a fine-tip pen and transferred to a transparent grid for area calculation (in mm²). The size of the wheal (swelling) and flare (redness) are measured.

Data Analysis

The primary endpoints are typically the mean percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo. The time to onset of action and the duration of action are also key parameters evaluated. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Subject Screening Subject Screening Baseline Wheal & Flare Measurement Baseline Wheal & Flare Measurement Subject Screening->Baseline Wheal & Flare Measurement Randomization Randomization Baseline Wheal & Flare Measurement->Randomization Drug Administration (this compound/Cetirizine) Drug Administration (this compound/Cetirizine) Placebo Administration Placebo Administration Post-Dose Measurements Post-Dose Measurements Drug Administration (this compound/Cetirizine)->Post-Dose Measurements Placebo Administration->Post-Dose Measurements Data Analysis (Wheal & Flare Inhibition) Data Analysis (Wheal & Flare Inhibition) Post-Dose Measurements->Data Analysis (Wheal & Flare Inhibition)

Experimental workflow for a histamine-induced wheal and flare study.
Histamine Signaling Pathway and H1-Antihistamine Action

G cluster_0 Histamine Release cluster_1 Cellular Response cluster_2 Antihistamine Action Mast Cell Mast Cell Histamine Histamine Mast Cell->Histamine Degranulation H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Inflammatory Response Inflammation (Wheal & Flare) H1 Receptor->Inflammatory Response Activates Antihistamine This compound or Cetirizine Antihistamine->H1 Receptor Blocks

Mechanism of histamine action and H1-antihistamine inhibition.

Conclusion

Both this compound and Cetirizine are effective second-generation H1-antihistamines that play a crucial role in the management of allergic, histamine-mediated conditions. While Cetirizine's effects on histamine-induced skin inflammation are well-documented in numerous comparative studies, there is a notable lack of publicly available, quantitative data from similar studies for this compound. The unique dual mechanism of action of this compound—H1-receptor blockade and activation of histamine-degrading enzymes—suggests a potentially different pharmacological profile that warrants further investigation through direct, head-to-head clinical trials. Such studies would be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the relative merits of these two compounds in the treatment of histamine-induced inflammation.

References

Validating the Antiarrhythmic Efficacy of Quifenadine Against Known Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine, a second-generation H1-histamine receptor blocker, has demonstrated antiarrhythmic properties in clinical settings. This guide provides a comparative analysis of this compound's antiarrhythmic efficacy against established channel-blocking antiarrhythmic agents. While direct in-vitro data on this compound's ion channel blockade is limited, this document synthesizes available clinical data and explores its potential mechanisms of action in contrast to well-characterized channel blockers. This comparison aims to inform further research and development of novel antiarrhythmic therapies.

Comparative Analysis of Antiarrhythmic Efficacy and Properties

The following table summarizes the clinical efficacy of this compound in comparison to Amiodarone, a broad-spectrum antiarrhythmic, and outlines the known properties of other major classes of channel blockers.

Parameter This compound Amiodarone (Multi-channel Blocker) Flecainide (Na+ Channel Blocker) Sotalol (K+ Channel Blocker) Verapamil (Ca2+ Channel Blocker)
Primary Mechanism H1-histamine receptor antagonist; proposed K+ and Ca2+ channel blocking activity.Blocks K+, Na+, and Ca2+ channels; also has alpha- and beta-adrenergic blocking properties[1][2][3].Blocks fast inward Na+ channels (Nav1.5)[4][5].Blocks K+ channels (primarily IKr) and is a non-selective beta-blocker.Blocks L-type Ca2+ channels (Cav1.2).
Clinical Efficacy (Premature Beats) 43% of patients achieved >75% reduction in premature beats.74% of patients achieved >75% reduction in premature beats.Effective for supraventricular and ventricular arrhythmias.Effective for ventricular arrhythmias and maintaining sinus rhythm in atrial fibrillation/flutter.Used for supraventricular tachycardias.
Heart Rate Effect Trend towards increased heart rate.Decreases heart rate.Minimal effect on heart rate.Decreases heart rate (due to beta-blockade).Decreases heart rate.
QT Interval Effect No significant QT prolongation observed.Prolongs QT interval.Mild effect on QT interval.Prolongs QT interval.Minimal effect on QT interval.
Common Side Effects Drowsiness, headache (low incidence, ~2%).Thyroid dysfunction, pulmonary fibrosis, liver toxicity, corneal deposits (~40% incidence in study).Dizziness, visual disturbances, proarrhythmia in patients with structural heart disease.Bradycardia, fatigue, QT prolongation, torsades de pointes.Constipation, headache, low blood pressure.

Experimental Protocols

Clinical Trial Protocol: this compound vs. Amiodarone for Premature Beats

A randomized, controlled pilot trial was conducted to evaluate the safety and efficacy of this compound compared to Amiodarone in children with frequent premature beats (PBs).

  • Patient Population: 104 children (mean age 10.8 ± 3.2 years) with frequent ventricular (n=65) or supraventricular (n=39) premature beats.

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or Amiodarone. The study design was not explicitly stated as blinded in the provided information.

  • Treatment Arms:

    • This compound Group (n=54): Received this compound at a dose of 2 mg/kg/day.

    • Amiodarone Group (n=50): Received Amiodarone at a dose of 9 mg/kg/day.

  • Treatment Duration: Both groups were treated for 2 weeks.

  • Efficacy Assessment: The primary efficacy endpoint was the reduction in the frequency of premature beats. This was assessed using 24-hour Holter monitoring performed at three time points: at baseline (before randomization), at 14-28 days after randomization, and during a follow-up period of 2-3 months. Full antiarrhythmic efficacy was defined as a reduction in PBs of more than 75% from baseline.

  • Safety Assessment: Safety was evaluated by monitoring for side effects and assessing the QT interval and sinus node function through Holter monitoring.

Preclinical In-Vitro Protocol: Patch-Clamp Electrophysiology for Ion Channel Blockade

To quantify the direct effects of a compound on specific cardiac ion channels, the whole-cell patch-clamp technique is the gold standard.

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably transfected to express the specific human cardiac ion channel of interest (e.g., hERG for IKr, Nav1.5 for the fast sodium current, Cav1.2 for the L-type calcium current).

  • Recording and Data Acquisition:

    • Glass micropipettes with a tip diameter of ~1 µm are filled with an internal solution mimicking the intracellular ionic composition and are used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • A voltage-clamp amplifier is used to control the cell membrane potential and record the ionic currents flowing through the channels.

    • Specific voltage protocols are applied to elicit the desired ion channel currents.

  • Data Analysis:

    • The peak current amplitude is measured before and after the application of the test compound at various concentrations.

    • The percentage of current inhibition is calculated for each concentration.

    • A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to the Hill equation. This IC50 value represents the potency of the compound in blocking the specific ion channel.

Visualizations

Signaling Pathways and Experimental Workflows

Cardiac_Arrhythmia_Signaling_Pathway Cardiac Arrhythmia Signaling Pathway cluster_channels Cardiac Ion Channels cluster_AP Cardiac Action Potential cluster_arrhythmia Arrhythmogenesis cluster_drugs Antiarrhythmic Drug Action Na_channel Na+ Channels (Nav1.5) Depolarization Phase 0: Rapid Depolarization Na_channel->Depolarization Na+ Influx Ca_channel Ca2+ Channels (Cav1.2) Plateau Phase 2: Plateau Ca_channel->Plateau Ca2+ Influx K_channel K+ Channels (e.g., hERG) Repolarization Phase 3: Repolarization K_channel->Repolarization K+ Efflux Reentry Re-entry Circuits Depolarization->Reentry Slowed Conduction DAD Delayed Afterdepolarizations (DADs) Plateau->DAD Ca2+ Overload EAD Early Afterdepolarizations (EADs) Repolarization->EAD Prolongation Arrhythmia Arrhythmia EAD->Arrhythmia DAD->Arrhythmia Reentry->Arrhythmia Flecainide Flecainide Flecainide->Na_channel Blocks Verapamil Verapamil Verapamil->Ca_channel Blocks Sotalol Sotalol Sotalol->K_channel Blocks This compound This compound (Proposed) This compound->Ca_channel Blocks (Proposed) This compound->K_channel Blocks (Proposed)

Caption: Proposed mechanism of this compound in the context of cardiac ion channels and arrhythmogenesis.

Experimental_Workflow_Antiarrhythmic_Efficacy Experimental Workflow for Validating Antiarrhythmic Efficacy cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial cluster_approval Regulatory Review & Approval A In-vitro Patch Clamp (IC50 on hERG, Nav1.5, Cav1.2) B Animal Models of Arrhythmia (e.g., induced tachycardia) A->B Efficacy & Safety Signal C Phase I: Safety & Tolerability in Healthy Volunteers B->C Candidate Selection D Phase II: Efficacy & Dose-Ranging in Patients C->D E Phase III: Randomized Controlled Trial vs. Standard of Care D->E F Endpoint Assessment: - Arrhythmia Burden (Holter) - ECG Parameters (QTc) - Adverse Events E->F G New Drug Application (NDA) Submission F->G Clinical Data Package H Post-Market Surveillance (Phase IV) G->H

Caption: A generalized experimental workflow for the validation of a novel antiarrhythmic drug.

Logical_Comparison_this compound Logical Comparison of this compound to Channel Blockers cluster_properties Comparative Properties cluster_comparators Known Channel Blockers This compound This compound Mechanism Mechanism of Action This compound->Mechanism Proposed K+/Ca2+ Channel Blockade Efficacy Clinical Efficacy This compound->Efficacy Moderate Efficacy (vs. Amiodarone) Safety Safety Profile This compound->Safety Favorable Safety (Low Side Effects) Amiodarone Amiodarone (Multi-channel) Efficacy->Amiodarone Higher Efficacy Safety->Amiodarone Higher Incidence of Side Effects Amiodarone->Mechanism Broad Spectrum Channel Blockade Flecainide Flecainide (Na+ Blocker) Flecainide->Mechanism Specific Na+ Channel Blockade Sotalol Sotalol (K+ Blocker) Sotalol->Mechanism Specific K+ Channel Blockade Verapamil Verapamil (Ca2+ Blocker) Verapamil->Mechanism Specific Ca2+ Channel Blockade

Caption: Logical relationship in the comparison of this compound with established channel blockers.

Conclusion

This compound demonstrates moderate antiarrhythmic efficacy with a favorable safety profile compared to the potent multi-channel blocker, Amiodarone. While its precise mechanism of action on cardiac ion channels requires further elucidation through in-vitro electrophysiological studies, the existing clinical data suggests it may offer a safer alternative for certain patient populations, particularly in the pediatric setting for the management of premature beats. The lack of significant QT prolongation is a notable feature that distinguishes it from many other antiarrhythmic agents and H1-antihistamines known to block the hERG potassium channel. Future research should focus on detailed patch-clamp analysis to quantify this compound's effects on key cardiac ion channels (hERG, Nav1.5, and Cav1.2) to fully characterize its antiarrhythmic potential and guide its clinical application.

References

Quifenadine versus first-generation antihistamines like diphenhydramine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the second-generation antihistamine quifenadine and the first-generation antihistamine diphenhydramine (B27) in preclinical models reveals significant differences in receptor affinity, sedative effects, and anti-inflammatory properties. This guide synthesizes available preclinical data to offer researchers and drug development professionals a clear, data-driven comparison of these two histamine (B1213489) H1 receptor antagonists.

This compound, a second-generation antihistamine, distinguishes itself from the first-generation compound diphenhydramine through a multifaceted mechanism of action and a superior safety profile in preclinical studies. While both compounds effectively block histamine H1 receptors, this compound also exhibits anti-inflammatory, mast cell-stabilizing, and antiserotonin properties, contributing to a broader therapeutic window with a significantly lower incidence of sedation.

Executive Summary of Preclinical Data

ParameterThis compoundDiphenhydramineKey Takeaway
H1 Receptor Binding Affinity (Ki) Not explicitly found in searched literature~83 nM[1]Diphenhydramine's affinity is quantified; this compound's is noted as high but a specific Ki value is not readily available in the provided results.
Sedative Effects Low incidence of drowsiness reported in clinical trials.[2] Preclinical data suggests lower sedative potential compared to first-generation antihistamines.[3]Significant sedation and motor impairment observed in preclinical models (e.g., rotarod test).[4] Known to cause drowsiness and impair cognitive function.[5]This compound demonstrates a clear advantage with a significantly lower sedative profile.
Anti-inflammatory & Anti-allergic Effects Possesses anti-inflammatory and mast cell-stabilizing properties.Demonstrates antihistaminic effects in models like histamine-induced paw edema.Both show efficacy, but this compound's additional mechanisms suggest a broader anti-inflammatory potential.
Mechanism of Action H1 receptor antagonist, mast cell stabilizer, anti-inflammatory, moderate antiserotonin, and weak cholinolytic effects.H1 receptor inverse agonist with potent anticholinergic (antimuscarinic) properties.This compound offers a more complex mechanism of action beyond simple H1 receptor blockade.

Detailed Preclinical Findings

Histamine H1 Receptor Binding Affinity

A critical determinant of an antihistamine's potency is its binding affinity to the H1 receptor, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Diphenhydramine has a reported H1 receptor binding affinity (Ki) of approximately 83 nM.

While the precise Ki value for This compound was not found in the provided search results, it is characterized as having high selective activity for blocking H1 receptors.

Assessment of Sedative Effects in Preclinical Models

A significant drawback of first-generation antihistamines is their sedative effect, a consequence of their ability to cross the blood-brain barrier and interact with central H1 receptors. Preclinical models are crucial for quantifying this adverse effect.

Diphenhydramine is widely used as a positive control in preclinical studies to induce sedation. The rotarod test is a standard behavioral assay to assess motor coordination and sedation in rodents. In this test, animals treated with diphenhydramine show a decreased latency to fall from a rotating rod, indicating motor impairment.

This compound is reported to have a lower affinity for central H1 receptors, which contributes to its reduced sedative effects. Clinical studies in children have reported a low incidence of drowsiness (2%) with this compound treatment. While a direct head-to-head rotarod test comparison was not found, the available evidence strongly suggests a superior safety profile for this compound regarding sedation.

Evaluation of Anti-inflammatory and Anti-allergic Efficacy in Preclinical Models

Beyond their primary antihistaminic action, both drugs exhibit properties that mitigate allergic inflammation.

Diphenhydramine 's efficacy in reducing histamine-induced inflammation is demonstrated in the histamine-induced paw edema model in rodents. In this model, the injection of histamine into the paw induces localized swelling (edema), which can be significantly inhibited by prior administration of diphenhydramine.

This compound is described as possessing both anti-inflammatory and mast cell-stabilizing properties. Mast cell stabilization prevents the release of histamine and other pro-inflammatory mediators, offering an additional layer of anti-allergic activity.

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Preparation of Receptor Source: A cell homogenate expressing the histamine H1 receptor is prepared.

  • Incubation: The cell homogenate is incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and increasing concentrations of the unlabeled test compound (e.g., this compound or diphenhydramine).

  • Separation and Measurement: The bound and free radioligand are separated by filtration. The amount of radioactivity in the filter-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory and antihistaminic activity of a test compound.

Methodology:

  • Animal Model: Mice or rats are used for this model.

  • Drug Administration: Animals are treated with the test compound (e.g., this compound or diphenhydramine) or a vehicle control, typically via intravenous or intraperitoneal injection, 30-60 minutes before the inflammatory challenge.

  • Induction of Edema: A baseline measurement of the paw volume or thickness is taken. A solution of histamine is then injected subcutaneously into the plantar surface of the hind paw.

  • Measurement of Edema: Paw volume or thickness is measured at various time points after the histamine injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The percentage of edema inhibition in the drug-treated group is calculated by comparing the increase in paw volume to the vehicle-treated control group. A significant reduction in paw edema indicates an antihistaminic effect.

Rotarod Test for Sedation and Motor Coordination

Objective: To assess the sedative and motor-impairing effects of a test compound.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Animal Model: Mice are commonly used for this test.

  • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 90 or 300 seconds) before the experiment.

  • Drug Administration: The test compound (e.g., this compound or diphenhydramine) or a vehicle control is administered to the animals.

  • Testing: At a specified time after drug administration (e.g., 30 minutes), the animals are placed back on the rotating rod.

  • Data Recording: The latency to fall from the rod is recorded for each animal.

  • Data Analysis: A decrease in the latency to fall in the drug-treated group compared to the control group indicates sedation and motor impairment.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks Diphenhydramine Diphenhydramine Diphenhydramine->H1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

Paw_Edema_Workflow start Start drug_admin Administer Drug (this compound/Diphenhydramine) or Vehicle start->drug_admin wait Wait 30-60 min drug_admin->wait baseline_measure Measure Baseline Paw Volume wait->baseline_measure histamine_injection Inject Histamine into Paw baseline_measure->histamine_injection edema_measure Measure Paw Volume at Time Intervals histamine_injection->edema_measure data_analysis Calculate % Edema Inhibition edema_measure->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Histamine-Induced Paw Edema.

Rotarod_Test_Workflow start Start training Train Mice on Rotarod start->training drug_admin Administer Drug (this compound/Diphenhydramine) or Vehicle training->drug_admin wait Wait 30 min drug_admin->wait testing Place Mouse on Rotarod wait->testing record_latency Record Latency to Fall testing->record_latency data_analysis Compare Latencies between Groups record_latency->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Rotarod Test.

References

A Comparative Study of the Safety Profiles of Quifenadine and Amiodarone in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac safety profiles of the antihistamine Quifenadine and the antiarrhythmic drug Amiodarone. The information is compiled from preclinical and clinical studies to assist researchers in understanding the relative cardiac risks associated with these two compounds.

Executive Summary

Amiodarone, a potent antiarrhythmic agent, is well-documented to exhibit a complex cardiac safety profile, characterized by multi-ion channel blockade and a significant incidence of adverse cardiac and extracardiac effects. In contrast, clinical evidence suggests that this compound, a second-generation H1-antihistamine, possesses a more favorable cardiac safety profile, with a notably lower incidence of adverse events and a lack of significant QT interval prolongation in pediatric populations. While comprehensive preclinical data on this compound's specific effects on cardiac ion channels are limited, the available clinical findings present it as a potentially safer alternative for certain patient populations.

Electrophysiological and Cardiotoxic Profile

Data Presentation

The following tables summarize the known effects of this compound and Amiodarone on key cardiac electrophysiological parameters.

Table 1: Comparative Effects on Cardiac Ion Channels

Ion ChannelThis compound (IC50)Amiodarone (IC50)Effect of Blockade
hERG (IKr) Data not available~45 nM (outward current)[1]Prolongation of action potential duration, potential for Torsades de Pointes (TdP)
IKs Data not availableMinimal acute effect; chronic use reduces current[2]Prolongation of action potential duration
ICaL Suggested Ca2+ channel blocking activity[3]Use- and voltage-dependent inhibition[4]Negative inotropic effect, shortening of action potential plateau
INa Data not availableUse- and voltage-dependent inhibition[4]Slowing of conduction velocity, potential for proarrhythmia

Note: The lack of specific IC50 values for this compound on cardiac ion channels is a significant data gap in the current literature.

Table 2: Comparative Effects on Action Potential and ECG Parameters

ParameterThis compoundAmiodarone
Action Potential Duration (APD) No significant prolongation reported in clinical studiesProlongs APD (Class III antiarrhythmic effect)
QT Interval No significant prolongation observed in pediatric patientsKnown to prolong the QT interval
Heart Rate Trend towards increased heart rate in childrenCan cause bradycardia
Conduction Data not availableSlows AV node conduction

Table 3: Comparative Clinical Cardiac and Non-Cardiac Side Effects

Side Effect ProfileThis compound (in pediatric population with premature beats)Amiodarone
Incidence of Side Effects Low (2%)High, can range from 15% in the first year to 50% with long-term use.
Common Side Effects Drowsiness, headachePulmonary toxicity, thyroid dysfunction, liver toxicity, neurological effects, corneal microdeposits, skin discoloration.
Serious Cardiac Adverse Events None reported in the cited studyProarrhythmia, including Torsades de Pointes, bradycardia, heart block.

Experimental Protocols

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

Objective: To determine the inhibitory effect of a test compound on the rapidly activating delayed rectifier potassium current (IKr), which is conducted by hERG channels.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.

    • A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Drug Application: The test compound is applied at various concentrations to determine a concentration-response relationship.

  • Data Analysis: The inhibition of the hERG tail current at each concentration is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Action Potential Duration (APD) Assay in Cardiac Myocytes

Objective: To assess the effect of a test compound on the duration of the cardiac action potential.

Methodology:

  • Cell Source: Primary isolated ventricular myocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Electrophysiology:

    • Action potentials are recorded using the whole-cell patch-clamp technique in current-clamp mode.

    • Action potentials are elicited by applying brief depolarizing current pulses at a physiological frequency (e.g., 1 Hz).

  • Drug Application: The test compound is perfused at different concentrations.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application. A significant prolongation of APD90 indicates a potential for delayed repolarization.

In Vivo QT Interval Measurement in Rodent Models

Objective: To evaluate the effect of a test compound on the QT interval of the electrocardiogram (ECG) in a whole animal model.

Methodology:

  • Animal Model: Rats or mice are commonly used. Animals are often anesthetized for the duration of the ECG recording.

  • ECG Recording: Subcutaneous or implanted electrodes are used to record the ECG. A stable baseline ECG is recorded before drug administration.

  • Drug Administration: The test compound is administered, typically via intravenous or intraperitoneal injection.

  • Data Acquisition and Analysis:

    • ECG is continuously recorded for a specified period after drug administration.

    • The QT interval is measured from the ECG recordings.

    • The measured QT interval is corrected for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Fridericia's formula, though their use in rodents is debated).

    • The change in QTc from baseline is calculated to determine the effect of the compound.

Signaling Pathways and Experimental Workflows

Amiodarone's Multi-Channel Blocking Effect

Amiodarone's primary antiarrhythmic effect is attributed to its blockade of multiple cardiac ion channels. This complex mechanism contributes to both its efficacy and its potential for cardiotoxicity.

Amiodarone_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone IKr IKr (hERG) Amiodarone->IKr Block IKs IKs Amiodarone->IKs Block (chronic) ICaL ICaL Amiodarone->ICaL Block INa INa Amiodarone->INa Block APD_Prolongation Action Potential Duration Prolongation IKr->APD_Prolongation Contributes to IKs->APD_Prolongation Contributes to ICaL->APD_Prolongation Modulates Conduction_Slowing Conduction Slowing INa->Conduction_Slowing Contributes to

Caption: Amiodarone's multi-channel blocking effects on cardiac ion channels.

General Workflow for Preclinical Cardiac Safety Assessment

The preclinical evaluation of a compound's cardiac safety typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Cardiac_Safety_Workflow start New Compound hERG_assay hERG Channel Assay (in vitro) start->hERG_assay other_ion_channels Other Ion Channel Assays (IKs, ICaL, INa) (in vitro) hERG_assay->other_ion_channels apd_assay Action Potential Duration Assay (in vitro/ex vivo) other_ion_channels->apd_assay in_vivo_qt In Vivo QT Study (e.g., Rodent, Dog) apd_assay->in_vivo_qt risk_assessment Cardiac Risk Assessment in_vivo_qt->risk_assessment safe Low Cardiac Risk risk_assessment->safe Acceptable Profile unsafe High Cardiac Risk risk_assessment->unsafe Unacceptable Profile

Caption: A typical workflow for preclinical cardiac safety assessment of a new compound.

Conclusion

The available evidence strongly suggests that this compound has a significantly better cardiac safety profile than Amiodarone. While Amiodarone is a highly effective antiarrhythmic, its use is limited by a high incidence of serious cardiac and non-cardiac side effects stemming from its multi-ion channel blocking activity. In contrast, a clinical study in a pediatric population showed this compound to be well-tolerated with minimal side effects and no significant effect on the QT interval.

A critical gap in the current knowledge is the lack of detailed preclinical data on this compound's interaction with specific cardiac ion channels. Further in vitro studies, such as patch-clamp analysis of hERG and other relevant channels, are necessary to fully characterize its electrophysiological profile and to provide a more complete mechanistic understanding of its observed cardiac safety. Nevertheless, the existing clinical data position this compound as a promising candidate for further investigation, particularly in populations where the risks associated with traditional antiarrhythmics like Amiodarone are a major concern.

References

An In Vivo Efficacy Showdown: Quifenadine vs. Desloratadine in the Management of Allergic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Comparative Efficacy of Quifenadine and Desloratadine

The following table summarizes the available quantitative data on the efficacy of this compound and Desloratadine in relevant models of allergic skin reactions. It is important to note that the data for Desloratadine is derived from a study on its parent drug, loratadine (B1675096), in a mouse model of atopic dermatitis, as Desloratadine is the active metabolite of loratadine. The data for this compound is from a clinical study evaluating its effect on histamine-induced skin reactions in humans, serving as a surrogate for its in vivo efficacy in the skin.

Efficacy ParameterThis compoundDesloratadine (as Loratadine)Animal/Human ModelKey Findings
Reduction of Scratching Behavior Data not availableSignificant reduction Magnesium-deficient diet-induced pruritus in hairless mice[1]Loratadine (10 mg/kg, p.o.) significantly inhibited facial scratching behavior over 6 days.[1]
Inhibition of Histamine-Induced Skin Reaction (Wheal) Similar to DesloratadineVariable, mean reduction of 17%Histamine skin prick test in human volunteers[2]A single 50 mg dose of this compound showed a similar effect on wheal reaction area as a 5 mg dose of Desloratadine.[2]
Inhibition of Histamine-Induced Skin Reaction (Flare) Similar to DesloratadineVariable, mean reduction of 12%Histamine skin prick test in human volunteers[2]A single 50 mg dose of this compound showed a similar effect on flare reaction area as a 5 mg dose of Desloratadine.

Experimental Protocols

Murine Model of Atopic Dermatitis-Associated Pruritus (for Desloratadine/Loratadine)

This protocol is based on a study evaluating the effect of loratadine, the parent drug of desloratadine, on scratching behavior in a mouse model of atopic dermatitis.

dot

Caption: Experimental workflow for evaluating the efficacy of loratadine in a mouse model of atopic dermatitis-associated pruritus.

  • Animal Model: Male hairless mice are used for this model.

  • Induction of Dermatitis and Pruritus: The mice are fed a diet low in magnesium to induce pruritus and atopic dermatitis-like skin lesions. This diet is provided for a specified period to allow for the development of symptoms.

  • Drug Administration: Loratadine is administered orally (p.o.) at a dose of 10 mg/kg daily for 6 consecutive days. A control group receives the vehicle (the solution used to dissolve the drug) following the same schedule.

  • Efficacy Assessment: The primary endpoint is the frequency of facial scratching behavior. This is typically measured by observing the animals for a set period and counting the number of scratching bouts.

Histamine-Induced Skin Reaction in Humans (for this compound and Desloratadine)

This protocol is based on a clinical study comparing the effects of this compound, Desloratadine, and other antihistamines on histamine-induced skin reactions.

dot

allergic_dermatitis_pathway Allergen Allergen Exposure APC Antigen Presenting Cell (APC) Allergen->APC Th2 Th2 Cell Differentiation APC->Th2 Antigen Presentation IL4_IL13 IL-4, IL-13 Production Th2->IL4_IL13 B_Cell B Cell Activation IL4_IL13->B_Cell Stimulation IgE IgE Production B_Cell->IgE Mast_Cell Mast Cell Sensitization IgE->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Allergen Cross-linking H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor Binding Symptoms Allergic Dermatitis Symptoms (Itching, Redness, Swelling) H1_Receptor->Symptoms Antihistamines This compound / Desloratadine Antihistamines->H1_Receptor Blockade

References

Quifenadine: A Comparative Analysis of its Cross-Reactivity with Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the histamine (B1213489) H1 receptor antagonist, Quifenadine, with a focus on its selectivity and potential cross-reactivity with other histamine receptor subtypes (H2, H3, and H4). While extensive data exists for this compound's activity at the H1 receptor, this guide also outlines the necessary experimental framework to evaluate its interactions with other histamine receptor subtypes, addressing a notable gap in the current scientific literature.

Introduction to this compound

This compound is a second-generation antihistamine that primarily acts as a competitive antagonist of the histamine H1 receptor.[1][2] It is used in the management of allergic conditions such as rhinitis and urticaria.[1] A unique characteristic of this compound is its dual-action mechanism; beyond blocking H1 receptors, it is also reported to activate the enzyme diamine oxidase, which is involved in the degradation of endogenous histamine.[3] This dual activity may contribute to its efficacy in patients who are less responsive to other antihistamines.[3] Additionally, some studies have suggested that this compound possesses antiarrhythmic properties, potentially through its influence on calcium and potassium channels.

Histamine Receptor Subtypes: An Overview

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding the function and signaling pathways of each subtype is crucial for assessing the selectivity and potential side effects of antihistamines like this compound.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This pathway mediates allergic and inflammatory responses, including smooth muscle contraction, increased vascular permeability, and pruritus.

  • H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is famously involved in the regulation of gastric acid secretion in the stomach.

  • H3 Receptor (H3R): This receptor is primarily found in the central nervous system and is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters.

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, and T cells. Its activation is involved in chemotaxis and cytokine production, playing a role in inflammatory and immune responses.

Cross-Reactivity Analysis of this compound: Current Data and Future Directions

A thorough review of the existing scientific literature did not yield specific quantitative data on the binding affinity (Ki) or functional activity (EC50/IC50) of this compound at the H2, H3, and H4 histamine receptor subtypes. This represents a significant gap in our understanding of this compound's selectivity profile. To address this, the following experimental protocols are proposed.

Experimental Protocols for Determining Cross-Reactivity

3.1.1. Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (Ki) of a test compound to a specific receptor.

  • Objective: To quantify the affinity of this compound for H1, H2, H3, and H4 receptors.

  • Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

    • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [3H]mepyramine for H1R, [125I]iodoaminopotentidine for H2R, [125I]iodoproxyfan for H3R, and [3H]histamine for H4R) and varying concentrations of this compound.

    • Incubation: Allow the binding to reach equilibrium.

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Objective: To characterize the functional effect of this compound at H1, H2, H3, and H4 receptors.

  • Principle: These assays measure the downstream signaling events following receptor activation.

  • Methodology:

    • H1 Receptor (Gq-coupled): Measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in cells expressing the H1 receptor. An antagonist like this compound would be expected to inhibit the calcium release induced by a known H1 agonist (e.g., histamine).

    • H2 Receptor (Gs-coupled): Measure the accumulation of intracellular cAMP using techniques such as ELISA, HTRF, or AlphaScreen in cells expressing the H2 receptor. An antagonist would block the cAMP production stimulated by an H2 agonist (e.g., amthamine).

    • H3 and H4 Receptors (Gi/o-coupled): Measure the inhibition of forskolin-stimulated cAMP accumulation. An antagonist would prevent the decrease in cAMP levels caused by an H3 or H4 agonist (e.g., (R)-α-methylhistamine for H3R and 4-methylhistamine (B1206604) for H4R). Alternatively, GTPγS binding assays can be used to measure G protein activation, where an antagonist would block the agonist-induced binding of [35S]GTPγS.

Data Presentation for Comparative Analysis

The data obtained from these experiments should be summarized in clear and concise tables to facilitate a direct comparison of this compound's activity across the different histamine receptor subtypes.

Table 1: Binding Affinity of this compound at Histamine Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)
H1[3H]mepyramineExperimental Value
H2[125I]iodoaminopotentidineExperimental Value
H3[125I]iodoproxyfanExperimental Value
H4[3H]histamineExperimental Value

Table 2: Functional Activity of this compound at Histamine Receptor Subtypes

Receptor SubtypeAssay TypeFunctional EffectIC50/EC50 (nM)
H1Calcium MobilizationAntagonistExperimental Value
H2cAMP AccumulationAntagonist/No EffectExperimental Value
H3cAMP InhibitionAntagonist/No EffectExperimental Value
H4cAMP InhibitionAntagonist/No EffectExperimental Value

Visualizing Signaling Pathways and Experimental Workflows

Histamine Receptor Signaling Pathways

Histamine_Receptor_Signaling cluster_H1 H1 Receptor (Gq-coupled) cluster_H2 H2 Receptor (Gs-coupled) cluster_H3_H4 H3/H4 Receptors (Gi-coupled) H1 H1R Gq Gq H1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim H3_H4 H3R / H4R Gi Gi H3_H4->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib Cross_Reactivity_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start This compound binding_assay Radioligand Binding Assay (H1, H2, H3, H4) start->binding_assay functional_assay Functional Assays (cAMP, Ca²⁺) start->functional_assay ki_calc Determine Ki values binding_assay->ki_calc ic50_calc Determine IC50/EC50 values functional_assay->ic50_calc end Selectivity Profile ki_calc->end ic50_calc->end

References

A Comparative Guide to the Reproducibility of Antihistamine Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of the second-generation antihistamine Quifenadine and other compounds in its class, with a focus on their impact on cytokine production in immune cells. While direct studies on the reproducibility of this compound's specific effects on cytokine profiles are limited in publicly available literature, this document synthesizes existing data on its mechanism of action and compares it with quantitative data from studies on other well-researched second-generation antihistamines. This guide aims to provide a framework for understanding the potential and variability of these effects and to offer detailed protocols for future studies to establish the reproducibility of this compound's immunomodulatory properties.

Executive Summary

This compound is a second-generation H1 antihistamine with a unique dual mechanism of action that includes not only blocking H1 receptors but also activating diamine oxidase, an enzyme that degrades histamine (B1213489). Like other drugs in its class, this compound is suggested to possess anti-inflammatory and immunomodulatory properties beyond its primary antihistaminic function. These effects are critical for its therapeutic efficacy in allergic and inflammatory conditions. This guide delves into the available data on how second-generation antihistamines influence the production of key cytokines, providing a benchmark for assessing this compound's potential performance and reproducibility.

Comparative Analysis of Cytokine Inhibition

Due to the absence of specific quantitative data for this compound, this section presents a summary of the effects of other prominent second-generation antihistamines on the production of various pro-inflammatory and immunoregulatory cytokines. The data is compiled from in vitro and in vivo studies and is intended to provide a comparative context for the potential effects of this compound. It is important to note that the effects can vary based on the cell type, stimulus, drug concentration, and experimental conditions.

Table 1: In Vitro Effects of Second-Generation Antihistamines on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

CytokineFexofenadineCetirizineLoratadineDesloratadineLevocetirizine
TNF-α Inhibition[1][2]InhibitionInhibitionInhibition[3]Inhibition[4]
IL-1β InhibitionInhibitionInhibitionInhibitionInhibition[4]
IL-4 No significant decreaseInhibitionInhibitionInhibitionInhibition
IL-5 InhibitionInhibitionInhibitionInhibitionInhibition
IL-6 InhibitionInhibitionInhibitionInhibitionInhibition
IL-8 InhibitionInhibitionInhibitionInhibitionInhibition
IL-10 No significant effect----
IL-13 Inhibition--Inhibition-
IFN-γ Significant suppressionSignificant suppressionPartial suppression--

Table 2: In Vivo Effects of Second-Generation Antihistamines on Plasma Cytokine Levels in Patients with Allergic Rhinitis

CytokineLevocetirizineDesloratadine
TNF-α Significant DecreaseSignificant Decrease
IL-1β Significant DecreaseSignificant Decrease
IL-6 Significant DecreaseSignificant Decrease
IL-8 Significant DecreaseSignificant Decrease

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of second-generation antihistamines are primarily mediated through the blockade of the H1 receptor, which prevents histamine from initiating pro-inflammatory signaling cascades. Additionally, some of these drugs may exert effects through mechanisms independent of H1 receptor antagonism, such as the modulation of intracellular signaling pathways involved in cytokine gene expression.

Antihistamine Signaling Pathway Potential Signaling Pathways Modulated by Second-Generation Antihistamines cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to PLC Phospholipase C H1_Receptor->PLC Activates Antihistamine This compound / Other Antihistamines Antihistamine->H1_Receptor Blocks NF_kB NF-κB Antihistamine->NF_kB Inhibits MAPK MAPK Pathways Antihistamine->MAPK Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->NF_kB Ca_PKC->MAPK Cytokine_Gene Cytokine Gene Transcription NF_kB->Cytokine_Gene MAPK->Cytokine_Gene Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) Cytokine_Gene->Cytokine_Production

Caption: Antihistamine signaling pathway modulation.

Experimental Protocols

To ensure the reproducibility of findings and to facilitate comparative studies, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro assay to assess the effects of this compound and other antihistamines on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the in vitro effects of this compound and comparator antihistamines on the production of a panel of cytokines by stimulated human PBMCs.

Materials:

  • Test Compounds: this compound, Fexofenadine, Cetirizine, Loratadine (or other relevant comparators).

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Reagents: Ficoll-Paque PLUS, RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant, Cell Lysis Buffer, RNA isolation kit, cDNA synthesis kit, qPCR master mix, ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Drug Treatment: Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound or comparator antihistamines for 1-2 hours.

  • Cell Stimulation: After pre-incubation, stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or PHA (5 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants for cytokine analysis by ELISA.

  • RNA Extraction and qPCR (Optional): Lyse the remaining cells to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target cytokines.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-1β, and other relevant cytokines in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each drug concentration compared to the stimulated control.

  • Determine the IC50 (half-maximal inhibitory concentration) values for each compound.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different antihistamines.

  • For qPCR data, normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.

Experimental Workflow Experimental Workflow for In Vitro Cytokine Production Assay Start Start PBMC_Isolation Isolate PBMCs from Healthy Donors Start->PBMC_Isolation Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture Drug_Treatment Pre-incubate with Antihistamines Cell_Culture->Drug_Treatment Stimulation Stimulate with LPS or PHA Drug_Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis RNA_Extraction RNA Extraction & qPCR Cell_Lysis->RNA_Extraction RNA_Extraction->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Quifenadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Disposal Procedures for Non-Hazardous Pharmaceutical Waste

When specific disposal instructions for a compound like Quifenadine are not provided, the following general procedures, in accordance with guidance from the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA), are recommended.[1][2][3][4]

Step 1: Determine if the Waste is Hazardous

Most pharmaceuticals are not considered hazardous waste by the Resource Conservation and Recovery Act (RCRA).[1] However, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical and local regulations. For compounds where the SDS is unavailable or does not provide clear disposal instructions, a conservative approach is recommended. Based on available information for similar compounds, this compound is not expected to be classified as a hazardous waste.

Step 2: On-Site Neutralization or Treatment (If Applicable)

For certain chemical wastes, on-site treatment to render them non-hazardous may be an option. This should only be performed by trained personnel following a validated and approved protocol. There are no standard on-site neutralization protocols for this compound.

Step 3: Preparing for Disposal

If on-site treatment is not feasible, the following steps should be taken to prepare the waste for disposal:

  • Do Not Sewer: Never flush expired or unused pharmaceuticals down the toilet or drain unless specifically instructed to do so by the manufacturer or a licensed disposal company. This practice is now widely prohibited to prevent water contamination.

  • Render Unusable: To discourage accidental ingestion or diversion, mix the this compound with an unpalatable substance. For solid forms like tablets or powders, dissolve them in a small amount of water and then mix with materials such as:

    • Used coffee grounds

    • Cat litter

    • Dirt

  • Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.

  • De-identify: Before disposing of the original container, be sure to remove or obscure all personal or identifying information from the label to protect privacy.

Step 4: Final Disposal

The sealed container with the treated pharmaceutical waste can then be placed in the municipal solid waste (household trash).

Summary of Disposal Options

Disposal MethodSuitability for this compound (as a non-hazardous pharmaceutical)Key Considerations
Licensed Waste Disposal Company Highly Recommended Entrusting disposal to a licensed company ensures compliance with all local and national regulations.
Municipal Solid Waste (Trash) Acceptable (with preparation) The compound must be rendered unusable and sealed in a container to prevent leakage.
Sewer System (Flushing) Not Recommended Prohibited for most pharmaceuticals to prevent environmental contamination.
Return to Manufacturer/Donor Possible In some cases, arrangements can be made to return unused products.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the available literature. The procedures outlined above are based on general best practices for pharmaceutical waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_procedure Non-Hazardous Disposal Procedure cluster_end End start This compound Waste Generated check_sds Consult Safety Data Sheet (SDS) and Local Regulations start->check_sds hazardous Follow Hazardous Waste Protocol check_sds->hazardous Hazardous non_hazardous Treat as Non-Hazardous Pharmaceutical Waste check_sds->non_hazardous Non-Hazardous end_point Disposal Complete hazardous->end_point mix Mix with unpalatable substance (e.g., coffee grounds) non_hazardous->mix seal Place in a sealed container mix->seal trash Dispose of in municipal solid waste seal->trash trash->end_point

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Quifenadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like Quifenadine is paramount. While specific hazard data for this compound is limited, it is prudent to handle it with the same precautions as other potent pharmaceutical compounds.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of a comprehensive safety data sheet, a conservative approach to personal protection and engineering controls is recommended. The following table summarizes the necessary equipment and controls to minimize exposure.

Control Type Equipment/Practice Purpose Source/Recommendation
Engineering Controls Chemical Fume Hood or Biological Safety Cabinet (BSC)To prevent inhalation of airborne particles when handling this compound powder.[2]Recommended for handling any API in powdered form to avoid aerosol liberation.[2]
Ventilated Laminar Flow EnclosuresProvides a controlled environment for handling potent compounds.Industry best practice for handling highly potent APIs (HPAPIs).
Personal Protective Equipment (PPE) Gloves Double gloving with nitrile or neoprene gloves is recommended to prevent skin contact.[3][4]Standard practice for handling hazardous drugs. The outer glove should be removed after each task.
Gown A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects against skin contact and contamination of personal clothing.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling powders outside of a primary engineering control.To prevent inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to ensure safety and maintain the integrity of the experiment.

  • Preparation : Before handling this compound, ensure the designated area (e.g., fume hood, BSC) is clean and decontaminated. All necessary equipment, including PPE, should be readily available.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of this compound powder within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.

  • Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure adequate ventilation.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure Rationale Source/Recommendation
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.To prevent release into the environment and ensure it is handled by trained waste management personnel.Standard procedure for chemical waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated hazardous waste container.To prevent cross-contamination and accidental exposure.General laboratory waste management guidelines.
Contaminated PPE (e.g., gloves, gown) Dispose of in a sealed bag designated for hazardous drug waste.To contain any residual API and prevent exposure to support staff.OSHA guidelines for handling hazardous drugs.
Aqueous Solutions Collect in a labeled hazardous waste container. Do not pour down the drain.To avoid contamination of waterways.Standard practice for chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting, from receiving to disposal.

Quifenadine_Handling_Workflow prep_area Prepare Designated Area (Fume Hood/BSC) don_ppe Don Appropriate PPE gather_materials Gather Materials & Equipment weigh Weigh/Aliquot Powder in Containment gather_materials->weigh prepare_solution Prepare Solution conduct_experiment Conduct Experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste (API, PPE, Labware) doff_ppe Doff PPE wash_hands Wash Hands Thoroughly

This compound Safe Handling Workflow

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quifenadine
Reactant of Route 2
Reactant of Route 2
Quifenadine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.